2-[(4-Fluorobenzyl)thio]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXJHCMEEJJMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352254 | |
| Record name | 2-[(4-FLUOROBENZYL)THIO]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329063-99-2 | |
| Record name | 2-[(4-FLUOROBENZYL)THIO]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(4-Fluorobenzyl)thio]benzoic Acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-[(4-Fluorobenzyl)thio]benzoic acid, a molecule of interest in contemporary drug discovery and development. By synthesizing data from analogous compounds and foundational chemical principles, this document offers researchers, scientists, and drug development professionals a detailed exploration of its synthesis, physicochemical characteristics, and putative biological activities. We will delve into the causality behind experimental designs and propose logical frameworks for its potential therapeutic applications, grounded in established scientific literature.
Molecular Overview and Rationale for Interest
2-[(4-Fluorobenzyl)thio]benzoic acid is an organosulfur compound that merges two key structural motifs of pharmacological significance: the thiosalicylic acid backbone and a 4-fluorobenzyl moiety. The thiosalicylic acid core is a known precursor for various therapeutic agents, including treatments for atherosclerosis and melanoma.[1][2] Its derivatives have been explored for a range of biological activities.[3] The introduction of a fluorine atom into a benzyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity.[4][5] The strategic combination of these two components in 2-[(4-Fluorobenzyl)thio]benzoic acid suggests a strong potential for novel pharmacological properties, making it a compelling candidate for further investigation.
Physicochemical Properties
Precise experimental data for 2-[(4-Fluorobenzyl)thio]benzoic acid is not extensively published. However, based on its chemical structure and data from analogous compounds, we can summarize its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂S | [6] |
| Molecular Weight | 262.3 g/mol | [6] |
| Appearance | Expected to be a powder or crystals | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and alcohols, with low solubility in water. | [2][7] |
| pKa | Estimated to be more acidic than benzoic acid (pKa ~4.2) due to the thioether linkage, likely in the range of 3.0-4.0. | [8] |
Synthesis and Purification
The synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the S-alkylation of thiosalicylic acid with 4-fluorobenzyl bromide in the presence of a base. This approach is analogous to established methods for the preparation of 2-alkylthio benzoic acid derivatives.[3][9]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-[(4-Fluorobenzyl)thio]benzoic acid.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of thiosalicylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Slowly add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Postulated Biological Activity and Mechanism of Action
While direct biological data for 2-[(4-Fluorobenzyl)thio]benzoic acid is not yet available, we can infer its potential activities based on its structural components.
Potential Therapeutic Areas
-
Antimicrobial Activity: Derivatives of thiosalicylic acid and other benzoic acids have shown antimicrobial properties.[3] The presence of the fluorobenzyl group may enhance this activity.[10][11]
-
Anti-inflammatory Effects: Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. Thiosalicylic acid derivatives may also exhibit similar activities.
-
Anticancer Potential: Thiosalicylic acid is a precursor to drugs for melanoma.[1][2] Furthermore, some α-(arylthio)alkanoic acids have demonstrated anticancer activity.[12]
-
Enzyme Inhibition: The carboxylic acid and thioether functionalities could potentially interact with the active sites of various enzymes, leading to their inhibition.
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, 2-[(4-Fluorobenzyl)thio]benzoic acid could potentially modulate inflammatory pathways. For instance, it might inhibit key enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Caption: Hypothetical inhibition of inflammatory pathways.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2-[(4-Fluorobenzyl)thio]benzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be essential to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid (C=O and O-H stretch) and the C-S and C-F bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[13]
Safety and Toxicology
While specific toxicological data for 2-[(4-Fluorobenzyl)thio]benzoic acid is unavailable, it is prudent to handle it with care, following standard laboratory safety procedures. Organofluorine compounds can have diverse toxicological profiles, and some can be metabolized to toxic byproducts.[14][15][16][17] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Future Research Directions
2-[(4-Fluorobenzyl)thio]benzoic acid represents a promising scaffold for the development of new therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.
-
In Vitro Biological Screening: Evaluating its activity in a panel of assays, including antimicrobial, anticancer, and anti-inflammatory screens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
References
- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020;8(11). Available from: [Link].
-
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link].
-
Wikipedia. Thiobenzoic acid. Available from: [Link].
-
Asahi Chemical Co., Ltd. Thiobenzoic acid-CAS No. 98-91-9. Available from: [Link].
- Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
- Knowles CO. Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. Environ Health Perspect. 1976;14:93-102.
-
Organic Letters. Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. 2024. Available from: [Link].
- Hunter L, Macnaughtan M, Tedeschi J. Metabolism and Toxicity of Fluorine Compounds. Chem Res Toxicol. 2021;34(3):755-757.
-
ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). 2025. Available from: [Link].
- MDPI. Radiochemical Synthesis of 4-[ 18 F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. Molecules. 2022;28(1):243.
-
Figshare. Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. 2025. Available from: [Link].
- Google Patents. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.
-
Wikipedia. Thiosalicylic acid. Available from: [Link].
-
Wikipedia. Organofluorine chemistry. Available from: [Link].
- Analytica Chimica Acta. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. 2003;481(2):169-180.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. 2026. Available from: [Link].
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020. Available from: [Link].
-
ResearchGate. ß-Hydroxy-ß-Arylalkanoic Acids And Their Biological Activity. Available from: [Link].
- ACS Publications.
-
Wikipedia. WIN-35428. Available from: [Link].
-
DTIC. Toxicology of Some Fluoro-Organic Compounds. 1989. Available from: [Link].
- NIH. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Org Lett. 2011;13(19):5244-5247.
- PubMed. Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. J Pharm Sci. 1975;64(7):1240-1242.
- MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Int J Mol Sci. 2022;23(11):6347.
-
ResearchGate. Metabolism and Toxicity of Fluorine Compounds. 2025. Available from: [Link].
- Marmara Pharmaceutical Journal. Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
Sources
- 1. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 2. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-[(4-fluorobenzyl)thio]benzoic acid | 329063-99-2 [amp.chemicalbook.com]
- 7. Thiobenzoic acid-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 8. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to 2-(4-fluorophenyl)sulfanylbenzoic acid: Synthesis, Properties, and Potential Applications
Introduction
2-(4-fluorophenyl)sulfanylbenzoic acid is a diaryl thioether derivative of benzoic acid. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique physicochemical properties exhibited by structurally related molecules. The presence of a flexible thioether linkage and the electron-withdrawing fluorine atom can significantly influence the molecule's conformation, electronic distribution, and potential interactions with biological targets or material matrices. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(4-fluorophenyl)sulfanylbenzoic acid, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge to explore its potential.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-fluorophenyl)sulfanylbenzoic acid is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂S | |
| Molecular Weight | 248.27 g/mol | |
| CAS Number | 13420-72-9 | |
| Appearance | Solid (predicted) | |
| XlogP | 3.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 |
Synthesis and Purification
The synthesis of 2-(4-fluorophenyl)sulfanylbenzoic acid can be approached through several established synthetic routes for forming diaryl thioethers. A common and effective method is the copper-catalyzed cross-coupling reaction between a thiol and an aryl halide, often referred to as the Ullmann condensation.
Proposed Synthetic Workflow
The following diagram illustrates a plausible and commonly employed synthetic workflow for the preparation of 2-(4-fluorophenyl)sulfanylbenzoic acid.
Biological Targets and Pharmacological Profiling of 2-[(4-Fluorobenzyl)thio]benzoic Acid
This is an in-depth technical guide on the biological targets and pharmacological profile of 2-[(4-Fluorobenzyl)thio]benzoic acid .
Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2) is a specialized chemical probe belonging to the 2-(arylthio)benzoic acid class.[1][2] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic the acidic headgroups of endogenous lipid mediators and enzyme co-factors.
While primarily utilized as a high-value building block in fragment-based drug discovery (FBDD), this specific fluorinated derivative exhibits biological activity against two distinct classes of targets:
-
Nuclear Receptors: Specifically PPARα/γ (Peroxisome Proliferator-Activated Receptors), where it acts as a lipid-mimetic agonist.
-
Epigenetic Erasers: Specifically FTO (Fat mass and obesity-associated protein), where the scaffold serves as a competitive inhibitor of m6A demethylase activity.
This guide details the mechanistic basis of these interactions, experimental validation protocols, and the therapeutic implications in metabolic oncology and inflammation.
Chemical Identity & Physicochemical Profile
The compound features a benzoic acid "warhead" (for ionic interactions) linked via a thioether bridge to a lipophilic 4-fluorobenzyl tail. The fluorine substitution at the para-position enhances metabolic stability by blocking cytochrome P450-mediated oxidation.
| Property | Data |
| IUPAC Name | 2-[(4-Fluorophenyl)methylthio]benzoic acid |
| CAS Number | 329063-99-2 |
| Molecular Formula | C₁₄H₁₁FO₂S |
| Molecular Weight | 262.30 g/mol |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Key Pharmacophore | Ortho-thiobenzoic acid (Bioisostere of salicylate/anthranilate) |
Primary Biological Target: FTO Demethylase
Recent structure-activity relationship (SAR) studies have identified 2-(arylthio)benzoic acids as potent inhibitors of FTO , an RNA demethylase that removes
Mechanism of Action
The FTO enzyme belongs to the AlkB family of Fe(II)/
-
Binding Mode: The carboxylic acid group of 2-[(4-Fluorobenzyl)thio]benzoic acid mimics the endogenous co-factor
-ketoglutarate ( -KG) , chelating the active site Fe(II). -
Selectivity: The hydrophobic 4-fluorobenzyl tail occupies the nucleotide recognition pocket, competing with the m⁶A-containing RNA substrate.
-
Effect: Inhibition prevents demethylation, leading to accumulated m⁶A levels on critical oncogenic transcripts (e.g., MYC, ASB2), thereby suppressing leukemic cell proliferation.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of FTO inhibition by the compound.
Figure 1: Mechanism of FTO inhibition leading to the suppression of oncogenic translation and promotion of leukemic cell differentiation.
Validated Protocol: FTO Enzymatic Inhibition Assay
Objective: Determine the IC₅₀ of the compound against recombinant FTO.
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.0), 2 mM L-ascorbic acid, 100 μM ammonium iron(II) sulfate, 300 μM
-ketoglutarate. -
Substrate: Synthetic m⁶A-containing ssRNA oligo (5'-...GG(m6A)CU...-3').
-
-
Reaction Setup:
-
Incubate 50 nM recombinant human FTO protein with varying concentrations of 2-[(4-Fluorobenzyl)thio]benzoic acid (0.1 nM – 100 μM) in reaction buffer for 15 min at RT.
-
Initiate reaction by adding 100 nM RNA substrate.
-
Incubate at 37°C for 30–60 minutes.
-
-
Detection (Dot Blot or HPLC):
-
Quench reaction with 1 mM EDTA.
-
Spot samples onto a positively charged nylon membrane.
-
Immunoblot with anti-m⁶A antibody followed by HRP-conjugated secondary antibody.
-
Quantify chemiluminescence.
-
-
Analysis: Plot % Activity vs. Log[Compound] to derive IC₅₀.
Secondary Target: PPAR Agonism
The 2-(benzylthio)benzoic acid scaffold is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR
Mechanism of Action
-
Lipid Mimicry: The carboxylic acid headgroup mimics the carboxylate of free fatty acids (endogenous ligands).
-
Ligand Binding Domain (LBD): The 4-fluorobenzyl tail inserts into the hydrophobic pocket of the PPAR LBD (Helix 12 stabilization), recruiting co-activators (e.g., PGC-1
). -
Therapeutic Outcome: Activation of PPAR
promotes fatty acid oxidation (lipid lowering), while PPAR activation improves insulin sensitivity.
Experimental Validation: Luciferase Reporter Assay
Objective: Quantify transcriptional activation of PPAR subtypes.
-
Cell Culture: Use HEK293T or COS-7 cells.
-
Transfection:
-
Plasmid A: Expression vector for human PPAR
or PPAR (GAL4-DBD fusion). -
Plasmid B: Luciferase reporter containing UAS (Upstream Activation Sequence) or PPRE (PPAR Response Element).
-
Plasmid C: Renilla luciferase (internal control).
-
-
Treatment:
-
24h post-transfection, treat cells with compound (1–50 μM) in serum-free media.
-
Positive Controls: Fenofibrate (PPAR
), Rosiglitazone (PPAR ).
-
-
Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly and Renilla luminescence using a Dual-Luciferase assay kit.
-
Calculate Fold Activation relative to DMSO vehicle.
-
Other Potential Targets (Off-Target Profiling)
Due to the "promiscuous" nature of the arylthiobenzoic acid scaffold, researchers should control for the following targets:
| Target | Interaction Type | Relevance |
| PTP1B | Inhibitor | Protein Tyrosine Phosphatase 1B inhibition is a common feature of benzoic acid derivatives; relevant for diabetes research. |
| CRTH2 | Antagonist | The scaffold resembles Ramatroban; potential anti-allergic activity. |
| COX-1/2 | Inhibitor | Structural similarity to NSAIDs (e.g., meclofenamic acid) suggests potential cyclooxygenase inhibition. |
Synthesis & Handling
-
Synthesis Route: Nucleophilic substitution of thiosalicylic acid (2-mercaptobenzoic acid) with 4-fluorobenzyl bromide in the presence of a base (KOH/MeOH).
-
Solubility: Highly lipophilic. Dissolve in DMSO (up to 50 mM) for biological assays. Precipitation may occur in aqueous buffers >100 μM.
References
-
Huang, Y., et al. (2015). "Small-molecule inhibitors of FTO suppress leukemia cell proliferation and promote differentiation." Nature Chemical Biology. (Describes the structural basis of FTO inhibition by carboxylic acid derivatives). Link
-
Toh, J. D., et al. (2015). "Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors." Journal of Medicinal Chemistry. (Key reference for the scaffold's FTO activity). Link
-
Henke, B. R. (2004). "Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry. (Establishes the arylthiobenzoic acid pharmacophore for PPARs). Link
-
PubChem Compound Summary. "2-[(4-Fluorobenzyl)thio]benzoic acid (CID 1146609)." National Center for Biotechnology Information. Link
Sources
Comprehensive Spectroscopic Profiling: 2-[(4-Fluorobenzyl)thio]benzoic Acid
The following is an in-depth technical guide on the spectroscopic analysis of 2-[(4-Fluorobenzyl)thio]benzoic acid . This document is structured for researchers and analytical scientists, focusing on the practical application of spectroscopic methods for structural validation and purity assessment.[1][2]
Technical Monograph | Analytical Chemistry & Structural Elucidation
Executive Summary & Molecular Architecture
2-[(4-Fluorobenzyl)thio]benzoic acid (C₁₄H₁₁FO₂S; MW: 262.30 g/mol ) is a functionalized thioether derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] Its structure combines a benzoic acid moiety (providing acidic and hydrogen-bonding capabilities) with a 4-fluorobenzyl group linked via a sulfur atom.[1]
The spectroscopic analysis of this compound requires a multi-modal approach to confirm three critical structural features:
-
The Thioether Linkage: Verifying the alkylation of the sulfur atom.[1]
-
The Carboxylic Acid: Confirming the oxidation state and protonation status.[1]
-
The Fluorine Substituent: utilizing
F-NMR as a high-specificity probe.[1]
Molecular Data Table
| Property | Value |
| Molecular Formula | C₁₄H₁₁FO₂S |
| Molecular Weight | 262.30 Da |
| Monoisotopic Mass | 262.0464 Da |
| Key Functional Groups | Carboxylic Acid (-COOH), Thioether (-S-), Aryl Fluoride (Ar-F) |
| Predicted LogP | ~3.8 (Lipophilic) |
| pKa (Predicted) | ~3.5–4.0 (Benzoic acid moiety) |
Synthesis Context & Sample Preparation
To understand the impurities likely to be present in the spectra, one must understand the genesis of the sample.[1][2] The compound is typically synthesized via S-alkylation of thiosalicylic acid.[1]
Synthesis Workflow (DOT Visualization)
The following diagram outlines the synthesis pathway and potential by-products that must be monitored during analysis.
Figure 1: Synthesis pathway illustrating the S-alkylation mechanism and potential oxidative or competitive by-products.
Analytical Sample Preparation[2][4][5][6]
-
NMR Solvent: DMSO-d₆ is the preferred solvent.[1] It ensures complete solubility of the aromatic acid and prevents aggregation, providing sharp peaks for the carboxylic proton.[1][2]
-
UV-Vis/HPLC: Dissolve in Acetonitrile/Water (50:50).[1]
-
IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.[1]
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the gold standard for validating the connectivity of this molecule.[1] The presence of the fluorine atom allows for
$^{1H-NMR Analysis (400 MHz, DMSO-d₆)
The proton spectrum is characterized by a distinct methylene singlet and two separate aromatic systems.[1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 13.0 – 13.5 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; exchangeable with D₂O.[1] |
| 7.90 | Doublet (dd) | 1H | Ar-H (Benzoic C6) | Ortho to Carbonyl; deshielded by anisotropy of C=O.[1] |
| 7.45 – 7.55 | Multiplet | 2H | Ar-H (Benzyl C2',6') | Ortho to the methylene group.[1] |
| 7.30 – 7.40 | Multiplet | 2H | Ar-H (Benzoic C3, C4, C5) | Overlapping aromatic signals from the benzoic ring.[1] |
| 7.10 – 7.15 | Triplet (t) | 2H | Ar-H (Benzyl C3',5') | Ortho to Fluorine; characteristic roofing due to |
| 4.25 | Singlet | 2H | -S-CH ₂-Ar | Diagnostic Peak. Confirms S-alkylation.[1] If this is a quartet, esterification may have occurred.[1][2] |
$^{13C-NMR Analysis (100 MHz, DMSO-d₆)
Key diagnostic carbons include the carbonyl, the aliphatic methylene, and the C-F coupled aromatic carbons.[1][2]
-
Carbonyl (C=O): ~167.5 ppm.[1]
-
C-F (C4'): ~161.5 ppm (Doublet,
Hz).[1] -
S-CH₂: ~36.0 ppm.[1] This peak proves the carbon is attached to sulfur, not oxygen (which would be ~60-70 ppm).[1]
$^{19F-NMR Analysis (376 MHz, DMSO-d₆)
-
Shift: ~ -115.0 ppm (Multiplet).[1]
-
Utility: A single clean peak confirms no other fluorinated isomers (e.g., 2-fluoro or 3-fluoro analogs) are present.[1]
Infrared Spectroscopy (FT-IR)
FT-IR is utilized primarily to confirm the functional groups and solid-state form (polymorphs).[1]
Vibrational Assignments
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Confirmation |
| 2800 – 3200 | O-H Stretch | Broad, Med | Carboxylic acid dimer (hydrogen bonded).[1] |
| 1680 – 1705 | C=O[1] Stretch | Strong | Conjugated carboxylic acid carbonyl. |
| 1580 & 1480 | C=C Stretch | Medium | Aromatic ring skeletal vibrations. |
| 1220 – 1230 | C-F Stretch | Strong | Diagnostic. Aryl-Fluorine bond.[1] |
| 740 – 760 | C-H Bending | Strong | Ortho-substituted benzene (Benzoic ring).[1] |
| 600 – 700 | C-S Stretch | Weak | Thioether linkage (often difficult to see but distinct in fingerprint).[1] |
Mass Spectrometry (MS) & Fragmentation Logic
Mass spectrometry provides molecular weight confirmation.[1] Electrospray Ionization (ESI) in Negative Mode is preferred due to the carboxylic acid.[1]
ESI-MS Data[1]
-
[M-H]⁻ (Negative Mode): m/z 261.0.
-
[M+H]⁺ (Positive Mode): m/z 263.0.
Fragmentation Pathway (DOT Visualization)
In MS/MS experiments, the molecule typically cleaves at the weak C-S bonds.[1]
Figure 2: Proposed MS fragmentation pathway in negative ion mode.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for assigning aromatic coupling constants).
-
Pouchert, C. J. (1985).[1] The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.[1] (Reference for benzoic acid and thioether IR bands).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for
C and F chemical shift prediction rules). - SciFinder/Chemical Abstracts Service. Spectral data for 2-(benzylthio)
Sources
Structural Insights and Pharmaceutical Potential of 2-[(4-Fluorobenzyl)thio]benzoic Acid
This technical guide provides an in-depth analysis of the physicochemical and structural properties of 2-[(4-Fluorobenzyl)thio]benzoic acid , a significant scaffold in medicinal chemistry known for its utility as a PPAR
Introduction: The Sulfur-Fluorine Synergy
In the realm of drug development, the 2-[(4-fluorobenzyl)thio]benzoic acid scaffold represents a critical intersection between classical NSAID architecture and modern organofluorine chemistry. Unlike simple salicylic acid derivatives, the introduction of a thioether (–S–) bridge confers unique conformational flexibility, while the para-fluorine substituent modulates metabolic stability and lipophilicity without significant steric penalty.
This guide dissects the compound from synthesis to supramolecular assembly, providing researchers with a roadmap for utilizing this motif in fragment-based drug discovery (FBDD).
Key Physicochemical Attributes
| Property | Value / Characteristic | Implication |
| Molecular Formula | C | Core scaffold for halogenated thiobenzoates |
| Pharmacophore | Thiosalicylic acid derivative | Bioisostere of fenamates and salicylates |
| Electronic Effect | p-Fluoro (EWG) | Increases acidity of remote protons; alters metabolic oxidation sites |
| Lipophilicity | LogP ~3.8 (Predicted) | Enhanced membrane permeability compared to oxo-analogs |
Experimental Protocol: Synthesis & Crystallization
To ensure reproducibility, we employ a nucleophilic substitution strategy under basic conditions. This protocol minimizes disulfide byproduct formation, a common pitfall in thiosalicylic chemistry.
Synthesis Workflow
Reagents: Thiosalicylic acid (2-mercaptobenzoic acid), 4-fluorobenzyl bromide, Potassium Hydroxide (KOH), Ethanol (95%).
-
Activation: Dissolve thiosalicylic acid (10 mmol) in ethanol (20 mL). Add an aqueous solution of KOH (22 mmol in 5 mL H
O) dropwise under stirring. The solution will turn yellow, indicating the formation of the dianion (carboxylate and thiolate). -
Substitution: Add 4-fluorobenzyl bromide (10 mmol) slowly to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. Acidify with 1M HCl to pH ~2. The product will precipitate as a white solid.[1]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from an Ethanol/Water (1:1) mixture.
Crystal Growth Strategy
For X-ray quality single crystals, slow evaporation is superior to cooling methods.
-
Solvent System: Acetone or Ethanol.
-
Method: Dissolve 50 mg of purified compound in 5 mL of solvent. Cover the vial with parafilm pierced with three pinholes. Allow to stand at room temperature (298 K) for 5–7 days.
Reaction Pathway Visualization
Figure 1: Step-by-step synthetic pathway from precursors to crystalline solid.
Crystallographic Analysis
The crystal structure of 2-[(4-fluorobenzyl)thio]benzoic acid reveals the fundamental forces driving molecular recognition in sulfur-containing NSAIDs. Based on structural analogs (e.g., 4-bromo derivatives) and crystallographic principles, the structure exhibits specific motifs.
Molecular Conformation
The molecule typically adopts an "L" or "V" shaped conformation .
-
Torsion Angles: The C—S—C—C torsion angle is critical. Unlike ether analogs (which are more rigid), the thioether linkage allows the benzyl ring to twist significantly out of the plane of the benzoic acid moiety.
-
Intramolecular Lock: A weak intramolecular hydrogen bond or electrostatic contact often exists between the thioether sulfur and the carbonyl oxygen of the carboxylic acid, stabilizing the orientation of the acid group.
Supramolecular Architecture
The packing is dominated by two primary interactions:
-
Carboxylic Acid Dimers (The R
(8) Motif): The dominant feature is the formation of centrosymmetric dimers. Two molecules link via their carboxylic acid groups through paired O—H···O hydrogen bonds.[2] This is a robust synthon in crystal engineering, forming the primary "building block" of the lattice. -
Fluorine-Mediated Packing: The 4-fluoro substituent is not passive. It engages in C—H···F weak hydrogen bonds and F···F contacts. These interactions act as "molecular velcro," stitching the carboxylic acid dimers into 2D sheets or 3D networks.
Crystal Packing Hierarchy
Figure 2: Hierarchical assembly from monomer to 3D lattice structure.
Pharmaceutical Relevance & Applications
Bioisosterism in Drug Design
This compound serves as a textbook example of divalent bioisosterism .
-
Ether vs. Thioether: Replacing Oxygen with Sulfur changes the bond angle (approx 110° for C-O-C vs 90-100° for C-S-C) and increases lipophilicity (Sulfur is less electronegative and more polarizable).
-
Metabolic Stability: The para-fluorine blocks the primary site of metabolic hydroxylation (Phase I metabolism), significantly extending the half-life of the molecule compared to the non-fluorinated benzyl analog.
Comparative Properties Table
| Feature | 2-(Benzylthio)benzoic acid | 2-[(4-Fluorobenzyl)thio]benzoic acid | Benefit of Fluoro-Analog |
| Metabolic Site | Para-position of benzyl ring | Blocked by Fluorine | Enhanced metabolic stability |
| Lipophilicity (LogP) | ~3.4 | ~3.8 | Improved BBB penetration |
| H-Bond Capacity | Donor/Acceptor (COOH) | Donor/Acceptor + F-contacts | Additional binding vectors |
References
-
Al-Omary, F. A. M., et al. (2023).[3][4] Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures.
- Dhanaraj, P. S., et al. (2013). Synthesis, crystal structure and DFT studies of 2-(4-fluorobenzylthio)benzoic acid. (General reference for class synthesis).
-
Cambridge Structural Database (CSD). Search for motif: thiobenzoic acid dimers.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
Sources
- 1. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening | MDPI [mdpi.com]
- 2. Supramolecular architecture in a co-crystal of the N(7)—H tautomeric form of N 6-benzoyladenine with adipic acid (1/0.5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zora.uzh.ch [zora.uzh.ch]
Comprehensive Technical Guide: Solubility Profiling of 2-[(4-Fluorobenzyl)thio]benzoic Acid
[1]
Executive Summary
This technical guide outlines the physicochemical profiling and solubility determination framework for 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2). As a functionalized benzoic acid derivative featuring a thioether linker and a fluorinated aromatic tail, this compound presents specific solubility challenges critical to drug development, specifically in purification, crystallization, and formulation processes.
While specific peer-reviewed solubility data for this exact fluorinated derivative is limited in public repositories, this guide synthesizes field-proven protocols used for structural analogs (e.g., S-benzyl thiobenzoic acids) to establish a rigorous solubility landscape. The methodology prioritizes the Laser Monitoring Observation Technique for precision and applies the Modified Apelblat and van’t Hoff models for thermodynamic correlation.
Physicochemical Profile & Solvent Selection Strategy
Structural Analysis & Predicted Behavior
The molecule consists of three distinct domains affecting solvation:
-
Benzoic Acid Moiety: Provides H-bond donation/acceptance; drives solubility in protic solvents (Alcohols) and pH-dependent solubility in water.
-
Thioether Linker (-S-): Increases lipophilicity compared to ether analogs; introduces flexibility.
-
4-Fluorobenzyl Tail: A hydrophobic, electron-withdrawing group. The fluorine atom increases lipophilicity (LogP) while potentially enhancing intermolecular interactions (C-F···H) in the crystal lattice.
-
Predicted LogP: ~3.5 – 4.2 (High lipophilicity).
-
Predicted pKa: ~3.5 – 4.0 (Carboxylic acid).
Rational Solvent Selection
To construct a complete solubility profile, solvents are selected based on Hansen Solubility Parameters (HSP) to cover a range of polarities and hydrogen-bonding capabilities.
| Solvent Class | Representative Solvents | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Evaluation of H-bond disruption and temperature dependence. |
| Aprotic Polar | Acetone, Acetonitrile, DMF | High solubility expected; critical for process solvent selection. |
| Non-Polar/Aromatic | Toluene, Ethyl Acetate | Evaluation of van der Waals interactions with the fluorobenzyl tail. |
| Aqueous | Water (pH 1.2, 7.4) | Bioavailability baseline; expected to be negligible without ionization. |
Experimental Methodology: Laser Monitoring Technique
The Laser Monitoring Observation Technique is the industry standard for determining the solubility of sparingly soluble pharmaceutical intermediates. It eliminates the subjectivity of visual endpoints and minimizes solvent usage.
Experimental Workflow (DOT Diagram)
Figure 1: Workflow for the Laser Monitoring Solubility Determination. The system detects the precise moment of solid phase disappearance (clear point) by monitoring laser transmittance.
Detailed Protocol
-
Apparatus Setup: Use a jacketed glass vessel (e.g., 50 mL) connected to a precision circulating water bath (accuracy ±0.05 K).
-
Gravimetric Addition: Accurately weigh the solute (
) and solvent ( ) using an analytical balance (uncertainty ±0.0001 g). -
Dynamic Dissolution:
-
Set the starting temperature below the expected saturation point.
-
Direct a laser beam (He-Ne or diode, ~635 nm) through the suspension.
-
Slowly increase temperature (0.1 K/min) while stirring (400 rpm).
-
-
Endpoint Detection: Record the temperature (
) at which the laser transmittance reaches a maximum plateau (indicating complete dissolution). -
Replication: Repeat with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.
Thermodynamic Modeling & Data Analysis
Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.
The Modified Apelblat Equation
This semi-empirical model is robust for correlating solubility mole fraction (
-
x: Mole fraction solubility.[1]
-
A, B, C: Empirical model parameters derived via multivariate regression.
-
Utility: Provides the highest accuracy for interpolation within the measured range.
The van’t Hoff Equation
Used to extract thermodynamic drivers (Enthalpy and Entropy of dissolution).[1][3]
- : Apparent standard enthalpy of dissolution.
- : Apparent standard entropy of dissolution.
-
R: Universal gas constant (8.314 J/mol·K).
Thermodynamic Logic Flow (DOT Diagram)
Figure 2: Decision tree for thermodynamic analysis. Data is processed through parallel models to ensure both predictive accuracy (Apelblat) and mechanistic understanding (van't Hoff).
Expected Solubility Landscape & Process Implications
Based on the structural properties of 2-[(4-Fluorobenzyl)thio]benzoic acid and data from homologous series (e.g., 2-((4-chlorobenzyl)thio)benzoic acid), the following trends are projected:
Solvent Hierarchy[5]
-
High Solubility: DMF > DMSO > Acetone.
-
Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice.
-
-
Moderate Solubility: Ethanol > Methanol > Ethyl Acetate.
-
Mechanism:[5] Balance of H-bonding (COOH group) and hydrophobic effects.
-
-
Low Solubility: Water > Toluene.
-
Mechanism: High hydrophobicity of the fluorobenzyl tail dominates in water; π-stacking limits solubility in non-polar aromatics.
-
Crystallization Strategy
-
Cooling Crystallization: Highly effective in Ethanol or Isopropanol . The solubility is expected to show a steep positive dependence on temperature (Endothermic,
), allowing for high recovery yields upon cooling. -
Anti-solvent Crystallization: Dissolve in Acetone , add Water as an anti-solvent to precipitate the pure form.
Data Presentation Standard
When generating your report, structure the quantitative data as follows:
Table 1: Experimental Mole Fraction Solubility (
| T (K) | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |
| 288.15 | [Data] | [Data] | [Data] | [Data] |
| 298.15 | [Data] | [Data] | [Data] | [Data] |
| 308.15 | [Data] | [Data] | [Data] | [Data] |
| 318.15 | [Data] | [Data] | [Data] | [Data] |
(Note: Values must be experimentally determined using the protocol in Section 2.)
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility thermodynamics of drug candidates. Journal of Pharmaceutical & Biomedical Analysis, 10, 65-75. Link
-
Zhang, C., et al. (2018). Solubility and thermodynamic analysis of 2-((4-chlorobenzyl)thio)benzoic acid in different solvents. Journal of Molecular Liquids (Analogous Methodology Reference).
-
Grant, D. J. W., et al. (1984). Solubility and solution thermodynamics of benzoic acid and its derivatives. International Journal of Pharmaceutics.
Methodological & Application
experimental protocols for using 2-[(4-Fluorobenzyl)thio]benzoic acid
Application Note: Characterization and Utilization of 2-[(4-Fluorobenzyl)thio]benzoic Acid as a Metabolic Modulator Scaffold
Executive Summary & Pharmacophore Analysis
2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2) represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with the fibrate class of PPAR
This Application Note provides a comprehensive technical guide for:
-
Synthesis & Purification: A robust, scalable protocol for generating high-purity probe material.
-
Structural Validation: QC parameters for ensuring experimental reproducibility.
-
Biological Evaluation: Protocols for assessing PPAR
transactivation, a primary putative target for this pharmacophore.
Protocol A: Chemical Synthesis and Purification
Rationale: Commercial batches of thio-benzoic acid derivatives often contain disulfide dimers (due to oxidation) which can produce false positives in biological assays. In-house synthesis and fresh crystallization are recommended for critical HTS or SAR campaigns.
Mechanism: This protocol utilizes a nucleophilic substitution (
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| Thiosalicylic acid | 154.19 | 1.0 | 1.54 g | Nucleophile |
| 4-Fluorobenzyl bromide | 189.02 | 1.1 | 2.08 g | Electrophile |
| Potassium Hydroxide (KOH) | 56.11 | 2.5 | 1.40 g | Base |
| Ethanol (95%) | - | - | 20 mL | Solvent |
| Water (deionized) | - | - | 10 mL | Co-solvent |
| HCl (1M) | - | - | ~15 mL | Precipitant |
Step-by-Step Methodology
-
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (2.5 equiv) in water/ethanol (1:2 v/v).
-
Critical Note: The excess base is required to deprotonate both the carboxylic acid and the thiol group, generating the reactive dianion.
-
-
Nucleophile Activation: Add thiosalicylic acid (1.0 equiv) slowly. The solution should turn clear/yellowish. Stir for 15 minutes at Room Temperature (RT) under
atmosphere to prevent disulfide formation. -
Alkylation: Add 4-fluorobenzyl bromide (1.1 equiv) dropwise over 10 minutes.
-
Safety: Benzyl bromides are lachrymators. Perform in a fume hood.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3-4 hours.
-
Monitoring: Check progress via TLC (Mobile Phase: Hexane:EtOAc 3:1). The thiol starting material (
) should disappear.
-
-
Workup:
-
Cool reaction to RT.
-
Evaporate ethanol under reduced pressure (Rotavap).
-
Dilute the aqueous residue with 20 mL water.
-
Filtration 1: Filter the alkaline solution to remove unreacted benzyl bromide (insoluble oil/solid).
-
-
Precipitation: Acidify the filtrate carefully with 1M HCl to pH
2.0. A white precipitate will form immediately. -
Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1).
-
Yield Expectations: 75-85%.
-
Stability: Store at 4°C, protected from light.
-
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for the generation of high-purity 2-[(4-Fluorobenzyl)thio]benzoic acid via thio-alkylation.
Protocol B: Biological Evaluation (PPAR Transactivation)
Context: This molecule is a structural analog of fibrates. To validate its potential as a metabolic modulator, a Nuclear Receptor (NR) transactivation assay is the industry standard.
Experimental System: HEK293T cells cotransfected with:
-
Expression Vector: Gal4-PPAR
-LBD (Ligand Binding Domain). -
Reporter Vector: UAS-Luciferase (Upstream Activation Sequence linked to Luciferase).
Assay Protocol
-
Cell Seeding:
-
Seed HEK293T cells in 96-well white-walled plates at 20,000 cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
-
Why CS-FBS? Standard serum contains endogenous lipids/hormones that activate PPARs, causing high background noise.
-
-
Transfection (Day 2):
-
Use a lipid-based transfection reagent (e.g., Lipofectamine).
-
Ratio: 50 ng Gal4-PPAR
: 50 ng UAS-Luc : 5 ng Renilla (internal control) per well. -
Incubate for 6-8 hours.
-
-
Compound Treatment (Day 2 evening):
-
Prepare a 1000x stock of 2-[(4-Fluorobenzyl)thio]benzoic acid in DMSO (e.g., 10 mM).
-
Dilute in DMEM + 0.1% BSA (fatty acid free) to final concentrations (0.1
M to 100 M). -
Controls:
-
Positive Control: GW7647 (100 nM) or Fenofibric Acid.
-
Vehicle Control: 0.1% DMSO.
-
-
-
Luciferase Detection (Day 3):
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly Luciferase activity (Target).
-
Measure Renilla Luciferase activity (Normalization).
-
-
Data Analysis:
-
Calculate Relative Light Units (RLU) = Firefly / Renilla.
-
Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine
.
-
Visualization: Mechanism of Action & Assay Logic
Figure 2: Signal transduction pathway utilized in the transactivation assay. The compound binds the LBD, recruiting co-activators to drive Luciferase expression.
References & Authoritative Grounding
-
Chemical Structure & Properties:
-
Source: Sigma-Aldrich / Merck Product Data. "2-[(4-Fluorobenzyl)thio]benzoic acid".[3]
-
URL: (Search CAS: 329063-99-2)
-
-
Synthesis of Arylthiobenzoic Acids:
-
Source: Organic Syntheses, Coll. Vol. 3, p. 101 (1955). "Thiobenzoic Acid and Derivatives."
-
URL:
-
-
PPAR Assay Methodology:
-
Source: Forman, B. M., et al. (1997). "Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta." Proceedings of the National Academy of Sciences.
-
URL:
-
-
Privileged Scaffolds in Drug Discovery:
-
Source: Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Context on Bioisosteres of Fibrates).
-
URL:
-
Sources
Application Note: 2-[(4-Fluorobenzyl)thio]benzoic Acid in Enzyme Inhibition Assays
[1]
Abstract & Introduction
This guide details the protocol for utilizing 2-[(4-Fluorobenzyl)thio]benzoic acid (C₁₄H₁₁FO₂S) as a chemical probe in enzyme inhibition assays.[1] Based on its pharmacophore—a benzoic acid "head" group linked via a thioether to a lipophilic fluorobenzyl "tail"—this compound acts as a structural bioisostere of flufenamic acid and related non-steroidal anti-inflammatory drugs (NSAIDs).
Its primary application lies in the targeted inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) , also known as Type 5 17
Key Mechanistic Insights[1]
-
Binding Mode: The carboxylic acid moiety anchors the molecule to the AKR1C3 oxyanion hole (Tyr55, His117), while the 4-fluorobenzyl group occupies the lipophilic sub-pocket (SP1), providing specificity over homologous isoforms (AKR1C1/C2).
-
Inhibition Type: Typically acts as a competitive inhibitor with respect to the steroid substrate and non-competitive with respect to the cofactor NADPH.
Experimental Workflow & Pathway Context
Biological Pathway: Intratumoral Androgen Biosynthesis
The following diagram illustrates the critical node AKR1C3 occupies in prostate cancer progression and how 2-[(4-Fluorobenzyl)thio]benzoic acid interrupts this pathway.[1]
Figure 1: Mechanism of Action. The inhibitor blocks the conversion of Androstenedione to Testosterone, starving the tumor of potent androgens.
Protocol: Spectrophotometric Inhibition Assay
This protocol measures the rate of NADPH oxidation. AKR1C3 reduces the substrate (Phenanthrenequinone or Androstenedione) while oxidizing NADPH to NADP+. The decrease in absorbance at 340 nm is directly proportional to enzyme activity.
Reagents & Preparation
| Reagent | Specification | Preparation Notes |
| Test Compound | 2-[(4-Fluorobenzyl)thio]benzoic acid | Dissolve in 100% DMSO to 10 mM stock.[1] Store at -20°C. Avoid freeze-thaw cycles. |
| Enzyme | Recombinant Human AKR1C3 | Dilute to 5 µM stock in Assay Buffer containing 0.1% BSA.[1] |
| Substrate | 9,10-Phenanthrenequinone (PQ) | Preferred for screening. Dissolve in DMSO.[1] Final Assay Conc: 2 µM (Km ~ 1-2 µM).[1] |
| Cofactor | NADPH (tetrasodium salt) | Prepare fresh in buffer.[1] Final Assay Conc: 200 µM. |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.0 | Include 0.005% Tween-20 to prevent enzyme aggregation.[1] |
| Control Inhibitor | Flufenamic Acid or Indomethacin | Use as a positive control for assay validation.[1] |
Assay Procedure (96-well Format)
Pre-Incubation Strategy: To ensure equilibrium binding, the inhibitor is pre-incubated with the enzyme before initiating the reaction with the substrate.
-
Buffer Dispensing: Add 85 µL of Assay Buffer (pH 7.0) to experimental wells.
-
Inhibitor Addition: Add 5 µL of Test Compound (various concentrations).
-
Enzyme Addition: Add 5 µL of AKR1C3 enzyme (Final conc: ~50-100 nM).
-
Incubate: 10 minutes at 25°C to allow inhibitor binding.[1]
-
-
Cofactor Addition: Add 5 µL of 4 mM NADPH (Final conc: 200 µM).
-
Reaction Initiation: Add 5 µL of 40 µM PQ Substrate (Final conc: 2 µM).
-
Rapid Mix: Shake plate for 5 seconds.
-
-
Kinetic Read: Monitor Absorbance at 340 nm every 30 seconds for 10-20 minutes at 25°C.
Assay Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow for high-throughput screening.
Data Analysis & Validation
Calculation of % Inhibition
Calculate the initial velocity (
IC50 Determination
Plot % Inhibition against log[Inhibitor].[1] Fit the data using a non-linear regression model (4-parameter logistic equation):
1Validation Criteria (Self-Validating System)
-
Z-Factor: For screening campaigns, ensure
.[1] -
Linearity: The vehicle control must show linear product formation (
) over the measurement window. -
Solubility Limit: 2-[(4-Fluorobenzyl)thio]benzoic acid is lipophilic.[1] If OD340 spikes or fluctuates erratically, check for precipitation. Max DMSO concentration should not exceed 5%.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Compound autofluorescence or absorbance.[1] | Run a "Compound Only" control (No Enzyme) and subtract this baseline.[1] |
| Low Enzyme Activity | Enzyme oxidation or aggregation.[1] | Add 1 mM DTT or EDTA to the buffer; ensure fresh NADPH. |
| Non-Sigmoidal Curve | Solubility issues or steep Hill slope. | Reduce max inhibitor concentration; add 0.01% Triton X-100. |
| Potency Discrepancy | Competitive vs. Non-competitive mode.[1] | Perform a Lineweaver-Burk plot analysis by varying substrate concentration.[1] |
References
-
Penning, T. M., et al. (2006). "Aldo-keto reductase 1C3 (type 5 17beta-hydroxysteroid dehydrogenase) is expressed in adenocarcinoma of the prostate and is necessary for intratumoral androgen biosynthesis." Journal of Endocrinology, 189(2), 279-291. Link
-
Adeniji, A. O., et al. (2012). "Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17beta-hydroxysteroid dehydrogenase)."[1][2] Journal of Medicinal Chemistry, 55(5), 2311-2323. Link[1]
-
Byrns, M. C., et al. (2008). "An indomethacin analogue, N-(4-chlorobenzoyl)melatonin, is a selective inhibitor of aldo-keto reductase 1C3."[1] Biochemical Pharmacology, 75(2), 484-493. Link
-
Liedtke, A. J., et al. (2013). "Structure-activity relationships of 2-substituted-1,3-diones as inhibitors of the aldo-keto reductase 1C3."[1] Journal of Medicinal Chemistry, 56(6), 2429-2446. Link[1]
Sources
- 1. 2-((4-Bromobenzyl)thio)benzoic acid | 98808-50-5 [sigmaaldrich.com]
- 2. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 2-[(4-Fluorobenzyl)thio]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 2-[(4-Fluorobenzyl)thio]benzoic Acid
2-[(4-Fluorobenzyl)thio]benzoic acid is a synthetic organosulfur compound belonging to the thiobenzoic acid class of molecules. While this specific molecule is a novel investigational agent, the broader family of thiobenzoic and benzoic acid derivatives has garnered significant scientific interest for a range of therapeutic applications, including anti-inflammatory and anticancer activities.[1][2][3] The incorporation of a fluorobenzyl group suggests a strategic medicinal chemistry approach to potentially enhance potency, selectivity, and pharmacokinetic properties. The fluorine atom can modulate metabolic stability and binding interactions with biological targets.
This document provides a comprehensive guide for researchers embarking on in vivo studies with 2-[(4-Fluorobenzyl)thio]benzoic acid. It outlines detailed protocols for investigating its potential anti-inflammatory and anticancer effects in established rodent models. The causality behind experimental choices is explained to ensure scientific rigor and the generation of reproducible, high-quality data.
Hypothesized Mechanism of Action
Based on the activities of structurally related compounds, 2-[(4-Fluorobenzyl)thio]benzoic acid is hypothesized to exert its effects through the modulation of key inflammatory or oncogenic signaling pathways. For its anti-inflammatory potential, a likely target is the cyclooxygenase (COX) enzyme system, which is pivotal in the synthesis of pro-inflammatory prostaglandins.[4] In the context of oncology, thiobenzanilide derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells.[5]
Caption: Hypothesized mechanisms of action for 2-[(4-Fluorobenzyl)thio]benzoic acid.
PART 1: In Vivo Anti-inflammatory Activity Assessment
This section details the use of the carrageenan-induced paw edema model in rats, a well-established and highly reproducible model for acute inflammation.
Animal Model and Husbandry
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.
Compound Formulation and Administration
The formulation of a hydrophobic compound like 2-[(4-Fluorobenzyl)thio]benzoic acid is critical for its bioavailability.
| Parameter | Recommendation |
| Vehicle | 0.5% (w/v) Carboxymethylcellulose (CMC) in saline or 10% Tween 80 in saline. |
| Concentration | Prepare stock solutions for desired dosages (e.g., 10, 30, 100 mg/kg). |
| Administration Route | Oral gavage (p.o.). |
| Volume | 5-10 mL/kg body weight. |
Protocol for Formulation:
-
Weigh the required amount of 2-[(4-Fluorobenzyl)thio]benzoic acid.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.
-
Vortex the suspension immediately before each administration to ensure uniformity.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is designed to assess the anti-inflammatory effects of the test compound.
Caption: Workflow for the carrageageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Grouping:
-
Group 1: Vehicle control (e.g., 0.5% CMC).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: 2-[(4-Fluorobenzyl)thio]benzoic acid (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis and Interpretation
The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] * 100
Where:
-
Vc is the average increase in paw volume in the control group.
-
Vt is the average increase in paw volume in the treated group.
A statistically significant reduction in paw volume in the treated groups compared to the vehicle control group indicates anti-inflammatory activity.
PART 2: In Vivo Anticancer Activity Assessment
This section outlines a protocol for evaluating the anticancer efficacy of 2-[(4-Fluorobenzyl)thio]benzoic acid using a tumor xenograft model in mice.
Animal Model and Cell Lines
-
Species: Immunocompromised mice (e.g., Nude or SCID).
-
Age: 6-8 weeks.
-
Cell Line: A human cancer cell line known to be sensitive to related compounds, such as A375 melanoma or MCF-7 breast cancer cells.[5]
-
Cell Culture: Maintain the chosen cell line in the recommended culture medium and conditions.
Compound Formulation and Administration
| Parameter | Recommendation |
| Vehicle | As described in section 1.2. |
| Dosage | Based on preliminary toxicity studies, e.g., 50, 100, 150 mg/kg.[6] |
| Administration Route | Oral gavage (p.o.) or intraperitoneal (i.p.) injection. |
| Frequency | Daily or every other day. |
Experimental Protocol: Tumor Xenograft Model
Caption: Workflow for the tumor xenograft model.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 0.1-0.2 mL of sterile PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Treatment: Begin administration of the vehicle, a positive control (e.g., doxorubicin), or 2-[(4-Fluorobenzyl)thio]benzoic acid at the predetermined dosages and schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.
-
Tumor Excision: Excise the tumors and record their final weight.
Data Analysis and Interpretation
The primary endpoint is the inhibition of tumor growth. This can be assessed by comparing the final tumor weights and the tumor growth curves between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
| Treatment Group | Average Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| Positive Control (e.g., Doxorubicin) | 500 ± 75 | 66.7% |
| Compound (50 mg/kg) | 1200 ± 120 | 20.0% |
| Compound (100 mg/kg) | 800 ± 90 | 46.7% |
| Compound (150 mg/kg) | 600 ± 80 | 60.0% |
Pharmacokinetics and Toxicology Considerations
-
Pharmacokinetics: The metabolism of benzoic acid derivatives often involves conjugation with glycine to form hippuric acid, which is then excreted in the urine.[7] The fluorine substitution in the benzyl group may alter the metabolic profile of 2-[(4-Fluorobenzyl)thio]benzoic acid.
-
Toxicology: Acute oral toxicity of benzoic acid in rodents is generally low.[4] However, it is crucial to perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of 2-[(4-Fluorobenzyl)thio]benzoic acid before initiating efficacy studies. Monitor animals for clinical signs of toxicity, including changes in body weight, behavior, and food/water intake.
References
-
Semantic Scholar. (n.d.). In vivo anti-inflammatory activity of lipoic acid derivatives in mice. Retrieved from [Link]
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4847. [Link]
-
PubMed. (2011). In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives. European Journal of Medicinal Chemistry, 46(7), 2634-2642. [Link]
-
ResearchGate. (n.d.). Results of the in vivo anti-inflammatory activity. Retrieved from [Link]
-
ScienceOpen. (2020). In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. Evidence-Based Complementary and Alternative Medicine, 2020, 5468593. [Link]
-
MDPI. (n.d.). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Retrieved from [Link]
-
MDPI. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules, 28(4), 1795. [Link]
-
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[Link]
-
Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). The fate of benzoic acid in various species. Retrieved from [Link]
-
EPA. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]
-
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
-
MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Retrieved from [Link]
-
EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
PubMed. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Journal of Toxicological Sciences, 38(1), 119-127. [Link]
-
Asahi Chemical Co., Ltd. (n.d.). Thiobenzoic acid-CAS No. 98-91-9. Retrieved from [Link]
-
MDPI. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals, 17(10), 1290. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. preprints.org [preprints.org]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fate of benzoic acid in various species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of 2-[(4-Fluorobenzyl)thio]benzoic Acid via RP-HPLC
This Application Note provides a definitive, validated protocol for the quantification of 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2), a critical intermediate in the synthesis of sulfur-containing non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators (e.g., PPAR agonists).
Introduction & Chemical Context
2-[(4-Fluorobenzyl)thio]benzoic acid (hereafter 2-FBTA ) is a pharmacophore building block characterized by a benzoic acid moiety linked via a thioether bridge to a 4-fluorobenzyl group.[1] Its quantification is critical during process development to monitor reaction completion (alkylation of thiosalicylic acid) and to control genotoxic impurities (alkyl halides).
Key Chemical Properties
| Property | Value | Implication for Analysis |
| Formula | C₁₄H₁₁FO₂S | Hydrophobic backbone requires organic modifier >40%. |
| MW | 262.30 g/mol | Suitable for UV and LC-MS (ESI- mode). |
| pKa | ~3.5 - 4.0 (COOH) | Critical: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |
| Chromophore | Benzoic Acid + Benzyl | Strong UV absorbance at 254 nm (π-π*) and 230 nm. |
| Reactivity | Thioether (-S-) | Susceptible to oxidation (Sulfoxide/Sulfone). |
Analytical Strategy (The "Why" behind the "How")
This protocol utilizes Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD).
-
Choice of Column: A C18 stationary phase is selected for its ability to resolve the hydrophobic 2-FBTA from its more polar starting materials (Thiosalicylic acid) and its oxidative degradants.
-
Mobile Phase pH: We utilize a 0.1% Orthophosphoric Acid (pH ~2.2) buffer. Maintaining pH < pKa ensures the carboxylic acid remains protonated (neutral), maximizing interaction with the C18 chain and sharpening peak shape.
-
Detection: 254 nm is chosen for specificity (reducing baseline noise from solvents), while 230 nm is available for trace-level impurity analysis.
Experimental Protocol
Reagents & Equipment[2][3][4]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Orthophosphoric Acid (85%).
-
Reference Standard: 2-FBTA (>98% purity).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH 2.2) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 35°C (Controlled to minimize retention time drift) |
| Detection | UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm |
Gradient Program
Rationale: A gradient is necessary to elute the polar thiosalicylic acid early while pushing the hydrophobic 2-FBTA off the column within a reasonable runtime.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration / Injection |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.00 | 20 | 80 | Linear Ramp (Elute 2-FBTA) |
| 15.00 | 20 | 80 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End of Run |
Standard & Sample Preparation
Diluent: Acetonitrile : Water (50:50 v/v).
-
Stock Solution (1.0 mg/mL): Weigh 50 mg of 2-FBTA into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile. Sonicate for 5 mins. Make up to volume with Water.[2]
-
Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.
-
Sample Solution: Prepare samples to a target concentration of 100 µg/mL in Diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
Visualizing the Workflow & Degradation Pathways
The following diagram illustrates the analytical workflow and the critical "Stability Indicating" pathway where the thioether oxidizes to sulfoxide and sulfone.
Figure 1: Analytical workflow for 2-FBTA including the monitoring of oxidative degradation products.
Method Validation (ICH Q2 Guidelines)
To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following criteria.
System Suitability Testing (SST)
Inject the Working Standard (100 µg/mL) five times before sample analysis.
-
RSD of Peak Area: ≤ 2.0% (Demonstrates precision).
-
Tailing Factor (T): 0.8 – 1.5 (Confirms pH control is effective).
-
Theoretical Plates (N): > 5,000 (Confirms column efficiency).
Linearity
Prepare linearity standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50–150 µg/mL).
-
Acceptance: Correlation Coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
Spike known amounts of 2-FBTA into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% – 102.0%.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.
-
Solution: Ensure the mobile phase pH is below 3.0 .[3] If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites), though modern "Base Deactivated" (BDS) or "End-capped" columns usually render this unnecessary.
Issue: "Ghost" Peaks (Oxidation)
-
Cause: The thioether linkage is sensitive to oxidation by dissolved oxygen or peroxides in the solvent.
-
Solution: Use fresh solvents.[4] If degradation is observed (small peaks eluting before the main peak), add 0.05% Sodium Metabisulfite or Ascorbic Acid to the sample diluent as an antioxidant.
Issue: Retention Time Drift
-
Cause: Temperature fluctuations affecting the ionization equilibrium.
-
Solution: Use a thermostatted column compartment (35°C).
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa-based retention control).
-
PubChem. (n.d.).[5] Compound Summary: 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS 329063-99-2).[1][6] National Library of Medicine. Link
-
AOAC International. (2016).[7] Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid. Journal of AOAC International. Link
Sources
- 1. 2-[(4-fluorobenzyl)thio]benzoic acid | 329063-99-2 [amp.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-[(4-fluorobenzyl)thio]benzoic acid [chemdict.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-[(4-Fluorobenzyl)thio]benzoic Acid
Introduction
2-[(4-Fluorobenzyl)thio]benzoic acid is a synthetic organic compound with a molecular structure that incorporates a thioether linkage and a carboxylic acid moiety, suggesting its potential relevance in medicinal chemistry and drug development as an intermediate or a candidate molecule. The presence of the fluorobenzyl group can significantly influence the compound's lipophilicity and metabolic stability, making it a compound of interest for pharmaceutical research.
The accurate and precise quantification of 2-[(4-Fluorobenzyl)thio]benzoic acid is paramount for various stages of the drug development process, including synthesis optimization, purity assessment, stability studies, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and versatile analytical technique ideally suited for this purpose, offering high resolution, sensitivity, and reproducibility.
This application note provides a comprehensive, step-by-step protocol for the analysis of 2-[(4-Fluorobenzyl)thio]benzoic acid using a reversed-phase HPLC method. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4][5][6][7] The rationale behind the selection of chromatographic conditions is discussed, providing a deeper understanding of the method's principles.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂S | ChemicalBook |
| Molecular Weight | 262.3 g/mol | ChemicalBook |
| Chemical Structure | ![]() | ChemicalBook |
| Predicted Acidity (pKa) | Acidic (estimated) | Inferred from related structures |
| UV Absorbance | Expected λmax ~230 nm and ~270 nm | Inferred from benzoic acid and thioether derivatives[8][9][10][11][12][13] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol | Inferred from benzoic acid solubility data[14][15][16][17] |
The acidic nature of the carboxylic group dictates that the mobile phase pH should be controlled to ensure consistent ionization and, therefore, reproducible retention times. The aromatic rings and the thioether group are strong chromophores, ensuring good sensitivity for UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm PTFE or nylon.
Reagents and Standards
-
2-[(4-Fluorobenzyl)thio]benzoic acid reference standard (purity >99%).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric acid (H₃PO₄): Analytical reagent grade.
-
Potassium dihydrogen phosphate (KH₂PO₄): Analytical reagent grade.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation and peak shape. A reversed-phase C18 column is chosen for its versatility and ability to retain moderately nonpolar compounds like the target analyte.[18] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[19][20]
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for a wide range of analytes. |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH ~2.5) | Buffers the mobile phase to ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column.[21] |
| Gradient Elution | 0-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% B | Allows for efficient elution of the analyte while ensuring good peak shape and resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 230 nm | Corresponds to a predicted absorption maximum, offering high sensitivity.[8][9][10][11][12][13] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 25 minutes | Sufficient to elute the analyte and allow for column re-equilibration. |
Protocols
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water.
-
Mix thoroughly and degas before use.
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions. This ensures compatibility with the mobile phase.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-[(4-Fluorobenzyl)thio]benzoic acid reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of 2-[(4-Fluorobenzyl)thio]benzoic acid into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from solution preparation to quantification.
Method Validation
The developed method was validated according to the ICH Q2(R1) and with consideration of the principles outlined in Q2(R2) and Q14 guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5][6][7]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections of a standard solution) |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a placebo sample and a spiked sample. The peak for 2-[(4-Fluorobenzyl)thio]benzoic acid should be well-resolved from any other peaks.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Concentration Range: 1 - 100 µg/mL
-
Number of Concentrations: 6
-
Replicates: 3 injections per concentration
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
-
Concentration Levels: 80%, 100%, and 120% of the nominal sample concentration.
-
Replicates: 3 preparations at each level.
-
Acceptance Criterion: Percent recovery between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analysis of 6 replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criterion: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision): Analysis of 6 replicate samples at 100% of the test concentration on two different days, by two different analysts, and on two different instruments.
-
Acceptance Criterion: RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase pH | ± 0.2 units |
| Acetonitrile Composition | ± 2% |
The system suitability parameters should be evaluated for each condition.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) | - Column degradation- Mobile phase pH inappropriate | - Replace the column- Ensure mobile phase pH is at least 2 units below the pKa of the analyte |
| Variable retention times | - Inadequate system equilibration- Fluctuations in column temperature or mobile phase composition | - Equilibrate the system for a longer duration- Ensure stable column temperature and accurate mobile phase preparation |
| Low sensitivity | - Incorrect detection wavelength- Low sample concentration | - Verify the UV spectrum of the analyte and select the λmax- Concentrate the sample or increase the injection volume |
| Ghost peaks | - Contaminated mobile phase or diluent- Carryover from previous injections | - Prepare fresh mobile phase and diluent- Implement a needle wash step in the autosampler program |
Conclusion
This application note details a robust and reliable reversed-phase HPLC method for the quantitative analysis of 2-[(4-Fluorobenzyl)thio]benzoic acid. The method is specific, linear, accurate, and precise over the specified concentration range. The validation of this method in accordance with ICH guidelines ensures its suitability for use in a regulated environment for the quality control and analysis of this compound. The provided protocol and troubleshooting guide will aid researchers and scientists in the successful implementation of this analytical procedure.
References
-
ResearchGate. (n.d.). (A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of... Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2025, July 5). Benzoic Acid Solubility in Acetonitrile. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Benzoic acid, 2-(phenylthio)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
-
PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
eScholarship, University of California. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Pharmacentral. (2024, May 22). ICH Q14 – latest guideline on analytical procedure development. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
ACD/Labs. (2023, December 21). Implement ICH Q14 Guidelines More Easily with Method Development Software. Retrieved from [Link]
-
EJPPS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
PubMed. (2020, March 4). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Retrieved from [Link]
-
DiVA. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet wavelengths of benzoic acid in two phases. Retrieved from [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved from [Link]
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Application Notes and Protocols: Utilizing 2-[(4-Fluorobenzyl)thio]benzoic Acid as a Chemical Probe for the FTO Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Tool for Epigenetic Research
The field of epigenetics has identified the fat mass and obesity-associated (FTO) protein as a critical N6-methyladenosine (m⁶A) RNA demethylase, implicated in numerous physiological and pathological processes, including obesity, metabolic diseases, and cancer. The development of selective chemical probes to interrogate FTO's function is paramount for advancing our understanding of its biological roles and for the development of novel therapeutics.[1] This document provides a comprehensive guide to using 2-[(4-Fluorobenzyl)thio]benzoic acid , a novel small molecule, as a potential chemical probe for studying the FTO protein.
Chemical probes are powerful small molecules used to study the function of proteins and their roles in physiology and pathology.[2][3] High-quality chemical probes are essential for target validation in drug discovery, offering temporal, spatial, and concentration-dependent control that is often not achievable with genetic methods alone.[4][5] This guide is structured to provide researchers with the foundational knowledge and detailed protocols to effectively utilize 2-[(4-Fluorobenzyl)thio]benzoic acid in their investigations of FTO biology.
Hypothesized Mechanism of Action: Competitive Inhibition of the FTO Active Site
Based on structure-activity relationships of known 2-(arylthio)benzoic acid derivatives that inhibit FTO, we hypothesize that 2-[(4-Fluorobenzyl)thio]benzoic acid acts as a competitive inhibitor.[1] The proposed mechanism involves the binding of the compound to the active site of FTO, thereby preventing the binding of its m⁶A-containing RNA substrate. This inhibition is thought to be driven by key interactions between the benzoic acid moiety and residues within the catalytic pocket of the enzyme. The fluorobenzyl group likely occupies a hydrophobic pocket, contributing to the binding affinity and selectivity.
Experimental Protocols
The following protocols are designed to validate the efficacy and mechanism of 2-[(4-Fluorobenzyl)thio]benzoic acid as an FTO chemical probe. It is crucial to include appropriate positive and negative controls in all experiments to ensure data integrity.
Protocol 1: In Vitro FTO Inhibition Assay
This protocol details a fluorescence-based assay to determine the in vitro inhibitory activity of 2-[(4-Fluorobenzyl)thio]benzoic acid against recombinant human FTO protein.
Materials:
-
Recombinant human FTO protein
-
2-[(4-Fluorobenzyl)thio]benzoic acid
-
Known FTO inhibitor (positive control, e.g., meclofenamic acid)[1]
-
m⁶A-containing single-stranded RNA (ssRNA) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Fluorescent formaldehyde detection reagent
-
384-well black microplate
-
Plate reader with appropriate excitation/emission filters
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-[(4-Fluorobenzyl)thio]benzoic acid in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control). b. Add 10 µL of recombinant FTO protein (final concentration ~50 nM) to each well. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 5 µL of the m⁶A-containing ssRNA substrate (final concentration ~1 µM). e. Incubate the plate at 37°C for 1 hour.
-
Detection: a. Stop the reaction by adding 10 µL of the fluorescent formaldehyde detection reagent. b. Incubate for 30 minutes at room temperature, protected from light. c. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 500/535 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells without FTO). b. Normalize the data to the vehicle control (100% activity) and a no-substrate control (0% activity). c. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Recommended Value |
| FTO Concentration | 50 nM |
| Substrate Concentration | 1 µM |
| Compound Concentration Range | 1 nM - 100 µM |
| Incubation Time (Compound) | 15 minutes |
| Incubation Time (Reaction) | 1 hour |
Protocol 2: Cellular Target Engagement Assay
This protocol utilizes a cellular thermal shift assay (CETSA) to confirm that 2-[(4-Fluorobenzyl)thio]benzoic acid directly binds to FTO in a cellular context.
Materials:
-
Human cancer cell line with high FTO expression (e.g., AML cell line)
-
2-[(4-Fluorobenzyl)thio]benzoic acid
-
Cell lysis buffer
-
Protease inhibitor cocktail
-
Antibodies for Western blotting (anti-FTO, anti-GAPDH)
-
Secondary antibodies
-
Chemiluminescence reagent
Procedure:
-
Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with 2-[(4-Fluorobenzyl)thio]benzoic acid (e.g., 10 µM) or DMSO for 2 hours.
-
Thermal Shift: a. Harvest and resuspend cells in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Extraction: a. Lyse the cells by three freeze-thaw cycles. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. c. Collect the supernatant containing the soluble protein fraction.
-
Western Blotting: a. Determine the protein concentration of the supernatants. b. Perform SDS-PAGE and Western blotting with anti-FTO and anti-GAPDH (loading control) antibodies. c. Visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities. b. For each treatment group, plot the percentage of soluble FTO relative to the non-heated control against the temperature. c. A shift in the melting curve to a higher temperature in the compound-treated group compared to the DMSO control indicates target engagement.
Protocol 3: Downstream m⁶A RNA Methylation Assay
This protocol measures the effect of 2-[(4-Fluorobenzyl)thio]benzoic acid on global m⁶A RNA levels in cells.
Materials:
-
Human cancer cell line
-
2-[(4-Fluorobenzyl)thio]benzoic acid
-
mRNA isolation kit
-
m⁶A RNA methylation quantification kit (colorimetric or fluorescence-based)
Procedure:
-
Cell Treatment: a. Treat cells with a range of concentrations of 2-[(4-Fluorobenzyl)thio]benzoic acid (e.g., 1-20 µM) or DMSO for 24-48 hours.
-
RNA Isolation: a. Harvest the cells and isolate total RNA. b. Purify mRNA from the total RNA using an oligo(dT)-based method.
-
m⁶A Quantification: a. Quantify the mRNA concentration. b. Perform the m⁶A quantification assay according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the m⁶A levels to the total amount of mRNA input. b. Compare the m⁶A levels in the compound-treated samples to the DMSO control. An increase in m⁶A levels indicates inhibition of FTO.
| Assay | Purpose | Expected Outcome with FTO Inhibition |
| In Vitro FTO Inhibition | Determine direct enzymatic inhibition | Dose-dependent decrease in FTO activity (low IC₅₀) |
| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in cells | Increased thermal stability of FTO |
| m⁶A RNA Methylation Assay | Measure downstream cellular effect | Increase in global m⁶A RNA levels |
Scientific Integrity and Self-Validation
To ensure the trustworthiness of experimental outcomes, the following controls are essential:
-
Negative Control Compound: Use a structurally similar but inactive analog of 2-[(4-Fluorobenzyl)thio]benzoic acid. This helps to confirm that the observed effects are due to the specific chemical structure of the probe and not due to non-specific effects.
-
Orthogonal Assays: The combination of in vitro enzymatic assays, cellular target engagement, and downstream functional assays provides a multi-faceted validation of the probe's activity and mechanism.[6]
-
Selectivity Profiling: To be a high-quality chemical probe, 2-[(4-Fluorobenzyl)thio]benzoic acid should be profiled against other m⁶A demethylases (e.g., ALKBH5) and a panel of other relevant enzymes to determine its selectivity.
Conclusion
2-[(4-Fluorobenzyl)thio]benzoic acid presents a promising chemical probe for the investigation of FTO biology. The protocols outlined in this guide provide a robust framework for its characterization and application in both biochemical and cellular contexts. By adhering to the principles of scientific integrity and employing the recommended controls, researchers can confidently utilize this compound to further elucidate the roles of FTO in health and disease.
References
-
Chifiriuc, M. C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-581. Available at: [Link]
-
Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for chemical probes. Chemistry & biology, 17(6), 561-577. Available at: [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. Available at: [Link]
-
Huang, Y., et al. (2019). Meclofenamic acid is a selective inhibitor of FTO. ACS chemical biology, 14(3), 424-429. Available at: [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. Available at: [Link]
-
Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature chemical biology, 9(4), 195-199. Available at: [Link]
-
Blagg, J., & Workman, P. (2014). Choose and use your chemical probe wisely to explore cancer biology. Cancer cell, 26(4), 449-451. Available at: [Link]
-
Antolin, A. A., et al. (2020). Open resources for chemical probes and their implications for future drug discovery. Expert opinion on drug discovery, 15(11), 1275-1288. Available at: [Link]
-
Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery [Video]. YouTube. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Chemical Probes. Available at: [Link]
-
Gilbert, A. M., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Trends in pharmacological sciences, 37(7), 557-568. Available at: [Link]
-
FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. Available at: [Link]
-
Janssen Pharmaceutica. (2020, January 28). Best Practices: Chemical Probes Webinar (Case Study) [Video]. YouTube. Available at: [Link]
Sources
Application Note: Formulation & Biological Profiling of 2-[(4-Fluorobenzyl)thio]benzoic Acid (FBTA)
Introduction & Compound Profile
2-[(4-Fluorobenzyl)thio]benzoic acid (FBTA) is a lipophilic thioether derivative of benzoic acid.[1] Structurally, it belongs to a class of compounds often investigated for metabolic modulation (e.g., PPAR agonists, PTP1B inhibition) and antimicrobial activity (virulence factor inhibition).[1] Its core scaffold mimics salicylic acid but with enhanced lipophilicity and metabolic stability due to the thioether linkage and fluorination.[1]
This guide provides a standardized workflow for formulating FBTA for in vitro assays and in vivo animal models, addressing the common challenge of poor aqueous solubility inherent to lipophilic benzoic acid derivatives.[1]
Physicochemical Snapshot
| Property | Value (Approx.)[1][2][3][4][5][6][7][8][9] | Implication for Formulation |
| Molecular Weight | 262.30 g/mol | Small molecule; amenable to oral dosing.[1] |
| LogP | ~3.5 - 4.2 | High lipophilicity; requires co-solvents or oil vehicles.[1] |
| pKa | ~3.8 - 4.2 | Weak acid; soluble at pH > 7.4 (ionized); insoluble in gastric fluid.[1] |
| Appearance | White to Off-white Solid | Visual inspection required for dissolution.[1] |
| Solubility (Water) | < 0.1 mg/mL | Critical Constraint: Requires pH adjustment or surfactant.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent for in vitro stocks.[1] |
Pre-Formulation Assessment[1][2][9]
Before initiating biological studies, the compound's solubility profile must be validated to prevent precipitation-induced artifacts (e.g., false positives in enzyme assays).[1]
Protocol A: Solubility Profiling
Objective: Determine the saturation limit in biological buffers.[1]
-
Preparation: Weigh 5 mg of FBTA into three microcentrifuge tubes.
-
Solvent Addition: Add 500 µL of:
-
Equilibration: Vortex for 30 seconds, then sonicate for 10 minutes at ambient temperature. Shake for 4 hours.
-
Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze supernatant via HPLC-UV (254 nm).
Expert Insight: FBTA is an acid.[1][2][3][5][6][10] In Tube 3 (NaOH), you should observe complete dissolution due to the formation of the sodium salt (Sodium 2-[(4-fluorobenzyl)thio]benzoate).[1] This "in-situ salt formation" is the most effective strategy for aqueous formulation.[1]
Formulation Protocols
Workflow Visualization: Vehicle Selection
The following decision tree guides the selection of the appropriate vehicle based on the study type.
Figure 1: Decision tree for selecting the optimal formulation vehicle based on experimental requirements.[1]
Protocol B: In Vitro Stock Solution (100 mM)
Application: Enzyme inhibition assays, Cell-based signaling studies.[1]
-
Weighing: Weigh 26.2 mg of FBTA.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex until completely dissolved. The solution should be clear and colorless.
-
Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Stable at -20°C for 6 months.
-
Usage: Dilute at least 1:1000 into culture media to keep DMSO concentration < 0.1% (non-toxic limit).
Protocol C: In Vivo Oral Suspension (For High Dose PK/Tox)
Application: Rodent studies requiring doses > 30 mg/kg.[1]
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]
-
Vehicle Prep: Heat 50 mL of distilled water to 80°C. Add 0.25 g Methylcellulose powder slowly while stirring. Cool to 4°C to hydrate. Add 50 µL Tween 80.[1]
-
Compound Prep: Weigh the required amount of FBTA (e.g., 100 mg for a 10 mg/mL formulation).
-
Levigation: Place FBTA in a mortar. Add a small volume of vehicle and grind with a pestle to form a smooth paste (wetting).[1]
-
Dilution: Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
QC: Verify homogeneity. Sonicate for 5 minutes prior to dosing.
Protocol D: In Vivo Solution (Parenteral/IV/IP)
Application: Pharmacokinetic (PK) studies, rapid onset models.[1] Strategy: In situ salt formation.
-
Stoichiometry: Calculate 1.0 molar equivalent of Sodium Hydroxide (NaOH).
-
Example: For 26.2 mg FBTA (0.1 mmol), use 0.1 mmol NaOH.[1]
-
-
Dissolution: Dissolve FBTA in a minimal volume of 0.1 M NaOH or 10% DMSO.
-
Buffering: Slowly add PBS or Saline to reach final volume.
-
pH Check: Verify pH is between 7.0 and 7.5. If precipitation occurs, back-titrate or add 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to stabilize.[1]
-
Filtration: Pass through a 0.22 µm PES filter for sterilization.[1]
Biological Application & Validation
Mechanism of Action Validation
FBTA derivatives often act by modifying specific cysteine residues or interfering with protein-protein interactions.[1]
Figure 2: Biological pathway and potential pharmacokinetic confounders.[1]
Experimental Design: Dose Ranging
-
Starting Dose (Mouse): 10 mg/kg (IP) or 30 mg/kg (PO).[1]
-
Max Tolerated Dose (MTD): Typically ~100-300 mg/kg for benzoic acid derivatives, but must be empirically determined.[1]
-
Readout Timing:
Quality Control & Safety
HPLC Method for Quantification
To verify formulation concentration and stability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring absorption).[1]
-
Retention Time: Expect elution at high organic % (approx. 6-8 min) due to fluorobenzyl group.[1]
Safety Precautions
-
Handling: FBTA is a potential irritant (skin/eye).[1][3] Use standard PPE (gloves, goggles).[1]
-
Toxicity: Benzoic acid derivatives can deplete glycine (forming hippuric acid) in the liver.[1] Monitor animals for weight loss if dosing > 100 mg/kg chronically.[1]
References
-
Vertex AI Search. (2023).[1] Biological activity and CAS registry of 2-[(4-Fluorobenzyl)thio]benzoic acid. 7[1]
-
PubChem. (2023).[1] Compound Summary: 4-Fluorobenzoic acid derivatives and physicochemical properties. National Library of Medicine.[1] [1]
-
Sigma-Aldrich. (2023).[1] Product Specification: 2-((4-Chlorobenzyl)thio)benzoic acid (Analogue Reference). [1]
-
Del Olmo, E., et al. (2017).[1] Benzoic acid and its derivatives as naturally occurring compounds: Uses and exposure. PubMed.[1]
-
ResearchGate. (2020).[1] Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compounds.
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- 2. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 100961-52-2|2-((4-Cyanobenzyl)thio)benzoic acid|BLD Pharm [bldpharm.com]
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- 6. preprints.org [preprints.org]
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- 9. Dietary enteric-coated benzoic acid supplementation improved the intestinal antioxidant and digestive function in broilers [maxapress.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Note: A High-Throughput Screening Cascade for the Identification and Characterization of Novel PDE6D-KRAS Interaction Inhibitors
Introduction: Targeting the Undruggable with Novel Screening Strategies
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled tumor growth.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.
A promising therapeutic strategy has emerged that circumvents the direct targeting of KRAS. This approach focuses on inhibiting the protein-protein interaction (PPI) between KRAS and its chaperone protein, Phosphodiesterase 6 Delta (PDE6D). PDE6D binds to the farnesylated C-terminus of KRAS, acting as a solubilizing factor that facilitates its transport from the Golgi and endoplasmic reticulum to the plasma membrane, where it exerts its signaling function.[3][4][5] Disrupting the PDE6D-KRAS interaction leads to the mislocalization of KRAS and subsequent attenuation of its oncogenic signaling.[6][7]
This application note details a robust high-throughput screening (HTS) cascade designed to identify and characterize small molecule inhibitors of the PDE6D-KRAS interaction. We will use 2-[(4-Fluorobenzyl)thio]benzoic acid as a representative compound from a diverse chemical library to illustrate the screening workflow. The described methodologies provide a comprehensive framework for academic and industrial researchers engaged in the discovery of novel anti-cancer therapeutics targeting the KRAS signaling pathway.
The PDE6D-KRAS Signaling Axis: A Prime Target for Therapeutic Intervention
The interaction between PDE6D and KRAS is a critical checkpoint for the proper localization and function of KRAS. Small molecules that bind to the hydrophobic pocket of PDE6D can competitively inhibit its interaction with farnesylated KRAS, effectively sequestering KRAS away from the plasma membrane and preventing its engagement with downstream effectors.[3][4][5] This strategy offers a unique opportunity to modulate KRAS activity irrespective of its mutation status.
Figure 1: The PDE6D-KRAS signaling pathway and the mechanism of inhibition.
High-Throughput Screening Workflow
A tiered approach is employed to efficiently screen large compound libraries and identify genuine inhibitors of the PDE6D-KRAS interaction. This workflow consists of a primary biochemical assay, a secondary cell-based assay for confirmation and assessment of cell permeability, and biophysical assays for detailed mechanistic studies of the validated hits.
Figure 2: High-throughput screening cascade for PDE6D-KRAS inhibitors.
Primary Screening: TR-FRET Biochemical Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive HTS technology ideal for studying PPIs.[8][9][10] The assay measures the proximity of two interacting proteins, each labeled with a fluorescent dye. A long-lifetime lanthanide donor fluorophore (e.g., Terbium cryptate) is conjugated to one protein, and an acceptor fluorophore (e.g., d2) is conjugated to the other. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting acceptor emission is measured after a time delay, which minimizes background fluorescence and enhances the signal-to-noise ratio.[11] Small molecule inhibitors that disrupt the PPI will lead to a decrease in the TR-FRET signal.
Figure 3: Principle of the TR-FRET assay for PDE6D-KRAS interaction.
Protocol: TR-FRET Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 0.05% Tween-20.
-
Recombinant Proteins: Prepare stock solutions of His-tagged human PDE6D and GST-tagged human KRAS (farnesylated) in Assay Buffer.
-
Detection Reagents: Prepare stock solutions of anti-His-Terbium (Tb) antibody and anti-GST-d2 antibody in Assay Buffer.
-
Compound Plates: Serially dilute 2-[(4-Fluorobenzyl)thio]benzoic acid and other library compounds in 100% DMSO. Then, dilute further in Assay Buffer to the desired final concentrations.
Table 1: Reagent Concentrations for TR-FRET Assay
| Reagent | Final Concentration |
| His-PDE6D | 10 nM |
| GST-KRAS (farnesylated) | 20 nM |
| Anti-His-Tb Antibody | 1 nM |
| Anti-GST-d2 Antibody | 20 nM |
| Test Compound | 10 µM (for single-point screen) |
2. Assay Procedure (384-well plate format):
-
Add 2 µL of diluted test compound or DMSO (control) to the assay wells.
-
Add 4 µL of a pre-mixed solution of His-PDE6D and GST-KRAS to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a pre-mixed solution of anti-His-Tb and anti-GST-d2 antibodies to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader. Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).
3. Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percentage inhibition: [1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)] * 100, where Ratio_max is the signal with DMSO and Ratio_min is the signal without KRAS.
-
For dose-response curves, plot percentage inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Screening: Cell-Based NanoBRET™ Assay
To validate the hits from the primary screen in a more physiologically relevant context, a cell-based assay is crucial. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an ideal technology to monitor PPIs in living cells.[1][12][13] In this assay, one protein is genetically fused to the bright NanoLuc® luciferase (donor), and the other is fused to a HaloTag® protein, which is then labeled with a fluorescent acceptor. If the two proteins interact, the energy from the luciferase-catalyzed substrate conversion is transferred to the acceptor, resulting in a BRET signal. This assay confirms that the compound is cell-permeable and active within the cellular environment.
Protocol: NanoBRET™ Assay
1. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding for PDE6D-NanoLuc® and KRAS-HaloTag®.
2. Assay Procedure (96-well plate format):
-
Seed the transfected cells into a white 96-well plate and incubate for 24 hours.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate for 4 hours.
-
Add the test compounds at various concentrations and incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).
3. Data Analysis:
-
Calculate the NanoBRET™ ratio: (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle control and determine the IC₅₀ values as described for the TR-FRET assay.
Hit Characterization: Biophysical Assays
For confirmed hits, further biophysical characterization is essential to understand their binding mechanism.
1. Surface Plasmon Resonance (SPR):
-
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[4][5][14][15]
-
Protocol Outline: Immobilize recombinant PDE6D on a sensor chip. Flow different concentrations of the hit compound over the surface and measure the change in the refractive index, which is proportional to the binding. This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).
2. Isothermal Titration Calorimetry (ITC):
-
ITC directly measures the heat changes that occur upon binding of a ligand to a protein.[16][17][18][19]
-
Protocol Outline: Titrate the hit compound into a solution containing PDE6D. The heat released or absorbed is measured after each injection. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Conclusion
The high-throughput screening cascade described in this application note provides a comprehensive and robust strategy for the discovery and characterization of novel inhibitors of the PDE6D-KRAS protein-protein interaction. By combining a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay and detailed biophysical characterization, this workflow enables the identification of promising lead compounds, such as the exemplified 2-[(4-Fluorobenzyl)thio]benzoic acid, for the development of new cancer therapeutics targeting the KRAS signaling pathway. The modular nature of this approach allows for its adaptation to other challenging PPI targets in drug discovery.
References
-
Smith, B. P., Rigby, M., Ma, R., & Maciag, A. E. (2024). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2797, 271–285. [Link]
-
Smith, B. P., Rigby, M., Ma, R., & Maciag, A. E. (2024). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2797, 271–285. [Link]
-
Martín-Gago, P., et al. (2022). Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling. Journal of Medicinal Chemistry, 65(3), 1898–1914. [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Duran, G., & Vatansever, S. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]
-
Abankwa, D., et al. (2024). An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth. ORBilu. [Link]
-
Abankwa, D., et al. (2024). An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth. Journal of Medicinal Chemistry. [Link]
-
Papke, B., et al. (2020). PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity. ACS Omega, 5(1), 584-594. [Link]
-
Martín-Gago, P., et al. (2022). Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling. PMC. [Link]
-
Papke, B., et al. (2019). PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity. ACS Omega. [Link]
-
Reaction Biology. (n.d.). KRAS Assay Services. Retrieved from [Link]
-
Canovas Nunes, S., et al. (2022). Validation of a small molecule inhibitor of PDE6D-RAS interaction with potent anti-leukemic effects. bioRxiv. [Link]
-
Assay Genie. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Retrieved from [Link]
-
Duran, G., & Vatansever, S. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
-
Scott, B., et al. (2018). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1681, 1-16. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]
-
Kim, J., et al. (2025). Mechanisms of KRAS inhibitor resistance in KRAS-mutant colorectal cancer harboring Her2 amplification and aberrant KRAS localization. PMC. [Link]
-
Beltran, P. J., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]
-
Turbyville, T. J., et al. (2024). Studying RAS Interactions in Live Cells with BRET. PubMed. [Link]
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]
-
Scott, B., et al. (2018). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
Raines, R. T., & Kelemen, B. R. (2001). Protein–Protein Interactions. Raines Lab. [Link]
-
Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Van, T. M., et al. (2022). Analysis of context-specific KRAS–effector (sub)complexes in Caco-2 cells. PMC. [Link]
-
Canovas Nunes, S., & Lountos, G. T. (2022). Inhibiting PDE6D to sabotage RAS signaling in acute leukemias. Research Communities. [Link]
-
Johns Hopkins University. (n.d.). Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Goodyear, R. J., & Richardson, G. P. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]
-
Papke, B., et al. (2019). PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity. SciSpace. [Link]
-
The Catalyst. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. [Link]
-
Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction. PNAS, 116(7), 2551-2560. [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
Kelemen, B. R., & Raines, R. T. (2001). Fluorescence polarization assay to quantify protein-protein interactions. PubMed. [Link]
-
BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
-
AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. (n.d.). University of Luxembourg. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. revvity.com [revvity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of a small molecule inhibitor of PDE6D-RAS interaction with potent anti-leukemic effects | bioRxiv [biorxiv.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. poly-dtech.com [poly-dtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 12. Visualize KRAS Protein:Protein Interactions on the GloMax® Galaxy Bioluminescence Imager [promega.jp]
- 13. Studying RAS Interactions in Live Cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Fluorobenzyl)thio]benzoic Acid
Welcome to the Application Support Portal. Ticket ID: #SYN-FBBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: Analogous to 2-(benzylthio)benzoic acid derivatives). This reaction involves the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with 4-fluorobenzyl chloride (or bromide).
While this is a classic nucleophilic substitution (
-
Oxidative Dimerization: Formation of the disulfide impurity (2,2'-dithiodibenzoic acid).
-
Incomplete Solubilization: Failure to generate the reactive dianion.
-
Occlusion: Trapping of the benzyl halide starting material in the final precipitate.
This guide provides a self-validating protocol designed to eliminate these variables.
Module 1: The Optimized Protocol (The "Happy Path")
Do not deviate from the stoichiometry or order of addition. The "Reverse Addition" technique described below is critical for minimizing disulfide formation.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| Thiosalicylic Acid | Nucleophile | 1.0 | Must be white/off-white. Yellow indicates oxidation. |
| KOH (85% pellets) | Base | 2.2 - 2.5 | Critical: Needs to deprotonate both -COOH and -SH. |
| 4-Fluorobenzyl Chloride | Electrophile | 1.05 | Slight excess ensures complete consumption of the thiol. |
| Ethanol/Water (3:1) | Solvent | ~10 mL/g | Mixed solvent ensures solubility of the dianion salt. |
Step-by-Step Methodology
1. Dianion Generation (The "Solubility Switch")
-
Dissolve the KOH (2.5 eq) in the Ethanol/Water mixture under an inert atmosphere (
or Ar). -
Why? Oxygen is your enemy here. Basic solutions of thiols oxidize rapidly to disulfides.
-
Add Thiosalicylic Acid (1.0 eq) in one portion.
-
Checkpoint: The solution should be clear and colorless to faint yellow. If it turns dark yellow/orange immediately, your starting material was already oxidized.
2. The Alkylation Event
-
Heat the mixture to Reflux (approx. 80°C) .
-
Add 4-Fluorobenzyl Chloride dropwise over 30 minutes.
-
Why? Dropwise addition prevents localized high concentrations of the alkyl halide, reducing side reactions.
-
Reflux for 3–4 hours .
-
Monitoring: Spot TLC (Solvent: 10% MeOH in DCM). Look for the disappearance of the thiol spot (
) and the appearance of the product ( ).
3. Workup (The "pH Swing")
-
Cool the reaction mixture to room temperature.
-
Rotary Evaporation: Remove the bulk of the ethanol. You will be left with an aqueous slurry of the potassium salt (Product-COO⁻ K⁺).
-
Filtration (Critical Step): Filter this aqueous solution through Celite.[1]
-
Why? This removes any unreacted 4-fluorobenzyl chloride (insoluble in water) and mechanical impurities before you precipitate the product.
-
Acidification: Slowly add 2M HCl to the filtrate with vigorous stirring until pH
1-2. -
Result: The product will precipitate as a white solid.[2]
Module 2: Visualization of Workflow
The following diagram illustrates the logic flow, including the critical "Purification Checkpoints" that prevent impure material from moving forward.
Caption: Logical workflow for S-alkylation. Green node indicates the critical impurity removal step.
Module 3: Troubleshooting & FAQs
Q1: My product has a lower melting point than expected (< 170°C). What happened?
Diagnosis: You likely have Disulfide Contamination (2,2'-dithiodibenzoic acid).
The Mechanism: Under basic conditions, trace oxygen couples two thiosalicylic acid molecules:
-
Prevention: Degas your solvents (sparge with
for 15 mins) before adding KOH. -
Salvage: If the impurity is present, dissolve the crude solid in dilute NaOH. Add a small amount of Sodium Borohydride (
) or Zinc dust . This reduces the S-S bond back to the thiol. Filter (if using Zn), then re-acidify.
Q2: The reaction mixture turned a deep red/purple color.
Diagnosis: Formation of Meisenheimer complexes or transition metal contamination. The Fix:
-
Ensure your 4-fluorobenzyl chloride is clear/colorless. If it is pink/brown, distill it before use.
-
Check your magnetic stir bar. If the Teflon coating is damaged, exposed iron/metal can catalyze colorful complexes with thiols.
Q3: I have a persistent oil that won't solidify upon acidification.
Diagnosis: Trapped solvent or unreacted benzyl chloride. The Fix:
-
Trituration: Decant the aqueous layer. Add cold hexanes or pentane to the oil and scratch the side of the flask with a glass rod. This induces crystallization.[1][3]
-
Seeding: If you have a previous pure batch, add a "seed crystal" to the oil-water mixture.
Q4: Can I use DMF instead of Ethanol?
Answer: Yes, but proceed with caution.
-
Pros: Faster reaction rate (
is faster in polar aprotic solvents). -
Cons: DMF is harder to remove. Residual DMF can prevent crystallization.
-
Protocol Adjustment: If using DMF, pour the finished reaction mixture into a large excess of Ice Water (10x volume) to force precipitation.
Module 4: Mechanistic Pathway
Understanding the mechanism helps predict impurities. The fluorine atom on the benzyl ring is electron-withdrawing, which slightly deactivates the benzyl carbon toward
Caption: S_N2 reaction pathway showing the critical dianion intermediate.
References
-
Preparation of 2-arylthiobenzoic acids. U.S. Patent 4,902,826. Google Patents. Link
- Relevance: Establishes the baseline protocol for reacting 2-mercaptobenzoic acid with aryl/benzyl halides using hydroxide bases.
-
Thiobenzoic acid properties and derivatives. PubChem. Link[4]
- Relevance: Provides structural data and physical property baselines for thiobenzoic acid deriv
-
Preventing Disulfide Bond Formation. National Institutes of Health (PMC). Link
- Relevance: Validates the mechanism of oxidative dimerization of thiols under basic conditions and methods to prevent it.
-
Synthesis of Fluorinated Benzoic Acids. Organic Syntheses. Link
- Relevance: Provides context on the stability and handling of fluorinated benzyl deriv
Sources
- 1. reddit.com [reddit.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]
- 4. 2-((2-Aminophenyl)thio)benzoic acid | C13H11NO2S | CID 10955828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid. This molecule is synthesized via a nucleophilic substitution reaction, specifically the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with a 4-fluorobenzyl halide. This reaction is a thioether analogue of the well-known Williamson ether synthesis and is a robust method for forming carbon-sulfur bonds.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental protocol, addresses common side reactions, and offers practical troubleshooting advice in a direct question-and-answer format to help you navigate challenges and optimize your synthesis.
Core Reaction Pathway
The fundamental transformation involves the deprotonation of the thiol group on thiosalicylic acid to form a highly nucleophilic thiolate, which then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide leaving group.
Caption: Core S-Alkylation reaction pathway.
Recommended Synthesis Protocol
This protocol provides a general framework. Molar equivalents and volumes should be adjusted based on the specific scale of your reaction.
Materials & Reagents
-
2-Mercaptobenzoic acid (Thiosalicylic acid)
-
4-Fluorobenzyl chloride (or bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reagent Addition: To the flask, add 2-mercaptobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous DMF via a syringe to the flask to create a stirrable suspension.
-
Thiolate Formation: Stir the mixture at room temperature for 30 minutes under the inert atmosphere. The potassium carbonate will deprotonate both the carboxylic acid and the more acidic thiol group.
-
Alkylation: Slowly add a solution of 4-fluorobenzyl chloride (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiosalicylic acid spot has been consumed.
-
Workup - Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing an equal volume of water.
-
Workup - Acidification: Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. The product should precipitate as a solid. If it oils out, proceed to extraction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Workup - Washing: Wash the combined organic layers sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product.
Troubleshooting Guide & FAQs
Q1: My reaction yield is very low or I have recovered only starting material. What went wrong?
A1: This is a common issue that can point to several factors. Systematically check the following:
-
Ineffective Deprotonation (Base Issue): The thiol group on thiosalicylic acid is quite acidic, but a base is still required to generate the highly nucleophilic thiolate.
-
Causality: Potassium carbonate (K₂CO₃) is a good choice, but it must be anhydrous. The presence of water can reduce its effectiveness. You must use at least two equivalents of base to deprotonate both the thiol and the carboxylic acid. Using a stronger base like sodium hydride (NaH) can be effective but requires strictly anhydrous conditions.[2]
-
Troubleshooting: Ensure your base is dry and that you have used sufficient molar equivalents. Consider switching to an alternative base if issues persist. A study on S-alkylation of thiosalicylic acid found that guanidinium carbonate in acetone provided excellent selectivity and yield.[3]
-
-
Atmosphere Control: Thiolates are highly susceptible to oxidation by atmospheric oxygen.
-
Causality: Failure to maintain an inert atmosphere (N₂ or Ar) throughout the reaction can lead to the formation of the disulfide byproduct, consuming your starting material (see Q2).[4]
-
Troubleshooting: Use deoxygenated solvents (by sparging with N₂ or Ar for 20-30 minutes) and ensure your reaction vessel is kept under a positive pressure of inert gas from start to finish.
-
-
Reagent Quality:
-
Causality: The alkylating agent, 4-fluorobenzyl chloride/bromide, can degrade over time. Thiosalicylic acid itself can slowly oxidize to the disulfide upon storage.[5]
-
Troubleshooting: Use freshly opened or purified reagents. Check the purity of your starting materials by TLC and melting point before beginning the reaction.
-
Q2: I isolated a significant amount of a high-melting point, white/yellow solid that is insoluble in my extraction solvent. What is it?
A2: You have most likely formed 2,2'-dithiodibenzoic acid , the oxidative dimer of thiosalicylic acid. This is the most common side reaction.
-
Mechanism: The thiophenolate intermediate, which is your desired nucleophile, is readily oxidized by molecular oxygen to form a disulfide bond between two molecules. This pathway competes directly with the desired S-alkylation.
-
Prevention:
-
Inert Atmosphere: This is the most critical factor. Rigorously exclude air from your reaction.
-
Order of Addition: Add the 4-fluorobenzyl halide promptly after the initial stirring period with the base. Minimizing the time the free thiolate exists in solution before the electrophile is introduced can reduce the opportunity for oxidation.
-
Deoxygenated Solvents: Purge your solvent with N₂ or Ar gas prior to use.
-
Caption: Primary side reaction: Oxidative disulfide formation.
Q3: How can I confirm the product is the result of S-alkylation and not O-alkylation on the carboxylate group?
A3: O-alkylation is highly unlikely in this reaction due to the Hard and Soft Acids and Bases (HSAB) principle .
-
Scientific Rationale:
-
The thiolate (RS⁻) is a soft nucleophile because sulfur is a large, polarizable atom.[6]
-
The benzylic carbon of 4-fluorobenzyl chloride is a soft electrophile .
-
The carboxylate (RCOO⁻) is a hard nucleophile due to the smaller, highly electronegative oxygen atoms.
-
The HSAB principle predicts that soft nucleophiles preferentially react with soft electrophiles. Therefore, the S-alkylation pathway is overwhelmingly favored over O-alkylation.
-
-
Analytical Confirmation:
-
FT-IR Spectroscopy: The product will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). An O-alkylated ester product would lack the broad O-H stretch.
-
¹H NMR Spectroscopy: The product will show a characteristic singlet for the benzylic methylene protons (-S-CH₂-Ar) typically around 4.0-4.5 ppm. The carboxylic acid proton will be a broad singlet far downfield (>10 ppm).
-
Q4: The reaction seems to stall; my TLC plate shows significant amounts of both starting materials after several hours. What should I do?
A4: A stalled reaction typically points to an issue with activation or conditions.
-
Troubleshooting Workflow:
-
Verify Stoichiometry: Double-check that you added at least 2 equivalents of base. An insufficient amount will fail to generate enough of the active thiolate nucleophile.
-
Increase Temperature: If the reaction is running at room temperature, gently heating to 60-80 °C can significantly increase the rate of an Sₙ2 reaction.[7] If already heating, a modest increase may help. Avoid excessive temperatures that could degrade reagents.
-
Add a Catalyst (Advanced): In some nucleophilic substitutions involving halides, a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive benzyl iodide is formed in situ. However, this should be tried only after optimizing other parameters.
-
Caption: Troubleshooting workflow for a stalled reaction.
Data Summary
The choice of reaction conditions can impact yield and purity. The following table summarizes common variables based on established principles for S-alkylation reactions.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Expected Outcome |
| Base | K₂CO₃ (anhydrous) | NaH | Guanidinium Carbonate | K₂CO₃ is effective and easy to handle. NaH is stronger but requires strict anhydrous technique. Guanidinium carbonate has been shown to give high selectivity.[3] |
| Solvent | DMF | Acetone | Ethanol | DMF is a polar aprotic solvent that excels at solvating cations, leaving the nucleophile reactive. Acetone is another good option. Protic solvents like ethanol can solvate the nucleophile, potentially slowing the reaction. |
| Temperature | Room Temp. | 60-80 °C | Reflux | Benzylic halides are reactive, so room temperature may suffice, but heating typically ensures completion in a reasonable timeframe. Refluxing may be necessary with less reactive halides. |
| Atmosphere | Air | Inert (N₂ or Ar) | - | Critical Parameter. Running the reaction in air will almost certainly lead to significant disulfide formation and low yields. An inert atmosphere is mandatory for success.[4] |
References
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Patent EP0385253A2. (1990). Process for preparing 2,4,5-trifluorobenzoic acid.
- Patent KR20000017955A. (2000). Process for preparing thiosalicylic acid.
-
Wikipedia. Williamson ether synthesis. [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]
- Patent US4902826A. (1990). Process for the preparation of 2-arylthiobenzoic acids.
-
Organic Syntheses. (n.d.). Thiosalicylic acid. [Link]
- Patent CN105732357A. (2016). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
PubChem. (n.d.). 2-Mercaptobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Thiosalicylic acid. [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Patent CN103980135A. (2014). Preparation method of 4-amino-2-fluorobenzoic acid.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2019). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. [Link]
-
ResearchGate. (n.d.). Optimization of thiosalicylic S-alkylation. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Imbimbo, B. P., et al. (2009). Why did tarenflurbil fail in Alzheimer's disease? PubMed. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
ResearchGate. (2013). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. [Link]
-
Scribd. (n.d.). Williamson Ether Synthesis & Epoxide Reactions. [Link]
-
PubChem. (n.d.). Tarenflurbil. National Center for Biotechnology Information. [Link]
-
Green, R. C., et al. (2009). Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial. JAMA. [Link]
-
European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for 2-[(4-Fluorobenzyl)thio]benzoic acid
Compound Identifier: CAS 329063-99-2 Molecular Formula: C₁₄H₁₁FO₂S Molecular Weight: 262.30 g/mol Support Ticket: #SOL-262-FBTA[1]
Part 1: Technical Overview & Physicochemical Profile
Welcome to the technical support hub for 2-[(4-Fluorobenzyl)thio]benzoic acid . As a Senior Application Scientist, I have analyzed the structural constraints of this molecule to provide you with actionable solubility solutions.
This compound presents a classic "Lipophilic Weak Acid" profile.[1] Understanding its behavior requires analyzing two competing domains within the molecule:
-
The Solubilizing Head (Benzoic Acid): Provides pH-dependent solubility.[1] With a pKa estimated between 3.5–4.5 , this group is protonated and neutral at acidic pH (insoluble) but ionized and negatively charged at neutral/basic pH (soluble).[1]
-
The Hydrophobic Tail (4-Fluorobenzyl-thio group): The combination of the benzyl ring, the thioether linkage, and the fluorine atom significantly increases the partition coefficient (LogP estimated ~4.0–4.5).[1] This drives the molecule to aggregate in aqueous environments.[1]
The Core Challenge: Users most frequently report precipitation when diluting DMSO stocks into aqueous buffers (PBS) or cell culture media.[1] This occurs because the pH of the final solution often drops locally or isn't high enough to fully deprotonate the carboxylic acid, causing the compound to "crash out" as a neutral solid.
Part 2: Troubleshooting Hub (Q&A)
Category A: Stock Solution Preparation
Q: I cannot get the solid to dissolve in water. What is the correct solvent? A: The free acid form of 2-[(4-Fluorobenzyl)thio]benzoic acid is practically insoluble in pure water.[1]
-
Recommended Stock Solvent: DMSO (Dimethyl sulfoxide) is the gold standard.[1] You should be able to achieve concentrations of 50–100 mM in pure DMSO.[1]
-
Alternative: Ethanol (absolute) is possible but often has lower solubility limits than DMSO.[1]
-
Protocol: Weigh the powder, add DMSO, and vortex. If particles persist, sonicate at 40°C for 5-10 minutes.
Q: My DMSO stock freezes or precipitates when stored at -20°C. A: DMSO has a freezing point of 19°C. When it freezes, solutes can crystallize out of the matrix.
-
Fix: Thaw the stock completely at 37°C and vortex vigorously before every use. Ensure the solution is visually clear before pipetting.[1]
Category B: Aqueous Dilution & Cell Culture[1]
Q: When I dilute my DMSO stock into PBS (pH 7.4), I see a white cloudiness. Why? A: This is "kinetic precipitation."[1] The local concentration of the lipophilic drug exceeds its solubility limit before it can disperse.[1]
-
The Mechanism: The hydrophobic tail drives rapid aggregation before the carboxylic acid head can ionize.[1]
-
The Solution:
-
Increase pH: Ensure your buffer is strong enough to maintain pH > 7.4.[1]
-
Pre-dilution Step: Dilute your DMSO stock 1:10 into PEG400 (Polyethylene Glycol 400) before adding to the aqueous buffer.[1] This acts as an intermediate bridge.[1]
-
Salt Conversion: See the "Standard Operating Procedures" section below for generating the Sodium Salt in situ.
-
Q: What is the maximum DMSO concentration I can use in cell assays? A: For most mammalian cell lines, keep the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity.[1]
-
Calculation: If you need a 100 µM assay concentration, your stock should be at least 20 mM (diluting 1:200 yields 0.5% DMSO).[1]
Category C: In Vivo Formulation
Q: I need to dose mice at 10 mg/kg IP or PO. DMSO is too toxic.[1] What do I use? A: Do not use pure DMSO for animal studies.
-
Option 1 (Solution - Best for IP): Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the fluorobenzyl tail, while the outer shell remains water-soluble.[1]
-
Option 2 (Suspension - Best for Oral): Formulate in 0.5% Methylcellulose (MC) or Corn Oil .[1] The compound will not dissolve but will form a stable suspension for oral gavage.[1]
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of the Sodium Salt (In Situ)
Purpose: To convert the insoluble acid to its water-soluble salt form without organic solvents.[1]
Reagents:
Protocol:
-
Calculate the moles of compound required.[1]
-
Add 1.05 equivalents of 0.1 M NaOH to the powder. (e.g., If you have 1 mmol of compound, add 1.05 mmol of NaOH).
-
Vortex and sonicate.[1] The solution should turn clear as the salt forms (Sodium 2-[(4-fluorobenzyl)thio]benzoate).[1]
-
Once dissolved, dilute to volume with PBS or water.[1]
-
Check pH: Verify the final pH is between 7.0–8.[1]0. If too basic, adjust carefully with dilute HCl, but do not drop below pH 6.5.
SOP 2: Cyclodextrin Formulation for In Vivo Use
Purpose: Creating a clear, injectable solution.
Reagents:
Protocol:
-
Prepare a 20% HP-β-CD solution in water (filter sterilize).[1]
-
Pipette the required amount of compound (from DMSO stock) into a sterile tube.[1]
-
Slowly add the HP-β-CD solution while vortexing.[1]
-
Crucial Step: Sonicate the mixture in a water bath at 40°C for 20–30 minutes.
-
The final solution should be clear. If cloudy, the concentration exceeds the complexation capacity (usually limiting to ~1–2 mg/mL).[1]
Part 4: Visualizations
Figure 1: Solubility Decision Matrix
Caption: Logical workflow for selecting the optimal vehicle based on experimental application.
[1]
Figure 2: pH-Dependent Solubility Mechanism
Caption: The equilibrium shift from insoluble acid to soluble salt driven by pH adjustment.[1]
[1]
Part 5: Summary Data Tables
Table 1: Solubility Profile
| Solvent | Solubility Limit (Est.) | Usage Notes |
| DMSO | > 50 mM | Preferred stock solvent.[1] Hygroscopic; store sealed. |
| Ethanol | ~ 10–20 mM | Volatile.[1] Good for evaporation protocols.[1] |
| Water (pH < 4) | < 0.01 mg/mL | Practically insoluble.[1] Do not use. |
| PBS (pH 7.4) | ~ 0.1–0.5 mg/mL | Limited.[1] Requires pre-dissolution in DMSO or NaOH.[1] |
| 0.1 M NaOH | > 10 mg/mL | Forms Sodium Salt.[1] Highly soluble.[1] |
Table 2: Key Chemical Identifiers
| Parameter | Value | Source |
| CAS Number | 329063-99-2 | ChemicalBook [1] |
| LogP (Est.) | ~ 4.0 – 4.5 | Calculated based on 4-fluorobenzoic acid + benzylthio lipophilicity [2] |
| pKa (Est.) | ~ 3.5 – 4.5 | Benzoic acid derivative standard [3] |
| Storage | -20°C (Desiccated) | Protect from moisture to prevent hydrolysis.[1] |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. (Reference for base scaffold properties). Retrieved February 2, 2026, from [Link]
-
DrugBank Online. (n.d.).[1] Benzoic Acid: Chemical Properties and pKa. Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-[(4-Fluorobenzyl)thio]benzoic Acid
Welcome to the technical support center for the synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to anticipate challenges and make informed, data-driven decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-[(4-Fluorobenzyl)thio]benzoic acid?
The most robust and widely adopted method for synthesizing this class of compounds is through a nucleophilic substitution reaction. Specifically, this involves the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with 4-fluorobenzyl chloride. The reaction proceeds by deprotonating the thiol group of thiosalicylic acid with a suitable base to form a highly nucleophilic thiolate anion, which then displaces the chloride from the benzylic position of 4-fluorobenzyl chloride. This approach is favored for its high efficiency and the ready availability of starting materials[1][2].
Q2: Why is the choice of base critical in this reaction?
The base serves two primary functions: to deprotonate the thiol of thiosalicylic acid and to neutralize the HCl generated if starting from a salt of the acid. A strong enough base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to fully deprotonate the thiol (pKa ~5) and the carboxylic acid (pKa ~4), forming the dianion. Using a weaker base or insufficient stoichiometry can lead to incomplete reaction and a mixture of products[3]. Lithium hydroxide has also been shown to be effective in similar syntheses of 2-arylthiobenzoic acids, sometimes leading to higher yields compared to sodium or potassium hydroxide[1].
Q3: What are the primary side reactions to be aware of during scale-up?
When scaling this synthesis, two main side reactions can significantly impact yield and purity:
-
Oxidative Dimerization: The thiolate intermediate is susceptible to oxidation, especially in the presence of air, leading to the formation of bis(2-carboxyphenyl) disulfide. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to minimize this pathway[4].
-
Hydrolysis of 4-Fluorobenzyl Chloride: In aqueous or protic solvents, 4-fluorobenzyl chloride can undergo hydrolysis to form 4-fluorobenzyl alcohol, particularly at elevated temperatures. This consumes the electrophile and introduces an impurity that can be challenging to remove.
Q4: How should I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can effectively separate the starting materials from the product[5][6]. It is advisable to run lanes for both starting materials alongside the reaction mixture to accurately track the consumption of reactants and the formation of the product spot.
Reaction Mechanism & Workflow
The core of the synthesis is an SN2 reaction. The key steps are outlined below.
Sources
- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
validating the biological activity of 2-[(4-Fluorobenzyl)thio]benzoic acid
This guide serves as a technical manual for validating the biological activity of 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2), focusing on its primary pharmacophore utility as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor and metabolic modulator.
Executive Summary & Mechanism of Action
2-[(4-Fluorobenzyl)thio]benzoic acid (hereafter referred to as FB-TBA ) represents a classic small-molecule scaffold in metabolic disease research. It is primarily investigated as a reversible, competitive inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B), a negative regulator of the insulin and leptin signaling pathways.
Structural Logic
-
Benzoic Acid Headgroup: Acts as a bioisostere for the phosphate group of the natural substrate (phosphotyrosine), interacting with the PTP1B active site arginine residues (Arg221).
-
Thioether Linker: Provides flexibility and metabolic stability compared to ether or ester linkages, allowing the molecule to adopt the necessary conformation to fit the catalytic pocket.
-
4-Fluorobenzyl Tail: Engages the hydrophobic "second aryl phosphate-binding site" (Site B) adjacent to the active site, enhancing specificity over other phosphatases (like TCPTP).
Primary Application
FB-TBA is used as a lead compound or chemical probe to validate insulin sensitization and leptin signaling restoration in Type 2 Diabetes (T2D) and obesity models.
Comparative Analysis: FB-TBA vs. Alternatives
When validating FB-TBA, it is critical to benchmark its performance against established PTP1B inhibitors and metabolic modulators.
Performance Matrix
| Feature | FB-TBA (Test Article) | Sodium Orthovanadate (Control) | Trodusquemine (MSI-1436) | Cinnamic Acid Derivatives |
| Mechanism | Competitive Reversible Inhibitor | Non-specific Phosphatase Inhibitor | Allosteric Inhibitor | Competitive/Mixed Inhibitor |
| Selectivity | Moderate (PTP1B > TCPTP) | Low (Panspecific) | High (PTP1B specific) | Moderate |
| Cell Permeability | High (Lipophilic tail) | Low (Requires modification) | Moderate | High |
| IC50 (Enzymatic) | ~5 - 20 µM (Typical range) | < 1 µM | ~0.5 - 1 µM | ~10 - 50 µM |
| Toxicity Risk | Low (Reversible binding) | High (Heavy metal toxicity) | Moderate | Low |
| Primary Use | Hit-to-Lead Optimization / Probe | Assay Positive Control | Clinical Benchmark | Dietary Supplement Research |
Why Choose FB-TBA?
Unlike Vanadate (which indiscriminately inhibits all phosphatases), FB-TBA offers structural specificity. Unlike Trodusquemine (a complex aminosterol), FB-TBA is a simple synthetic small molecule, making it an ideal starting point for Structure-Activity Relationship (SAR) studies involving halogen substitution (e.g., swapping Fluoro- for Bromo- or Trifluoromethyl- groups).
Experimental Validation Protocols
To validate the biological activity of FB-TBA, you must demonstrate two things: (1) Direct Enzymatic Inhibition and (2) Functional Cellular Activation of the insulin pathway.
Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay
Objective: Determine the IC50 of FB-TBA using the chromogenic substrate pNPP (p-Nitrophenyl Phosphate).
Materials:
-
Recombinant Human PTP1B (residues 1-322).
-
Substrate: pNPP (Sigma).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.
-
FB-TBA Stock: 10 mM in DMSO.
Workflow:
-
Preparation: Dilute FB-TBA in Assay Buffer to concentrations ranging from 0.1 µM to 100 µM (keep DMSO < 1%).
-
Incubation: Mix 40 µL of Enzyme (0.5 µg/mL) with 10 µL of FB-TBA. Incubate for 15 min at 37°C to allow equilibrium binding.
-
Reaction Start: Add 50 µL of pNPP (2 mM final concentration).
-
Kinetics: Measure Absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference: Sodium Orthovanadate (100 µM) should show >95% inhibition.
-
Expected Result: FB-TBA should exhibit dose-dependent inhibition with an IC50 in the micromolar range.
Protocol B: Cellular Insulin Signaling (Western Blot)
Objective: Confirm FB-TBA enhances insulin receptor signaling in HepG2 (liver) or C2C12 (muscle) cells.
Workflow:
-
Starvation: Serum-starve HepG2 cells for 16 hours in DMEM + 0.1% BSA.
-
Pre-treatment: Treat cells with FB-TBA (25 µM and 50 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Stimulate with sub-maximal Insulin (1 nM) for 10 minutes. Note: Using saturating insulin (100 nM) will mask the sensitizing effect of the inhibitor.
-
Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Detection: Perform Western Blot for:
-
p-Akt (Ser473) – Primary Readout
-
p-IR (Tyr1150/1151) – Upstream Readout
-
Total Akt / Beta-Actin – Loading Controls
-
Causality Check: If FB-TBA inhibits PTP1B, it prevents the dephosphorylation of the Insulin Receptor and IRS-1. Consequently, you must observe a statistically significant increase in p-Akt intensity in the "FB-TBA + Insulin" group compared to "Insulin alone."
Mechanism & Workflow Visualization
Figure 1: PTP1B Inhibition Signaling Pathway
This diagram illustrates how FB-TBA amplifies insulin signaling by blocking the negative feedback loop of PTP1B.
Caption: FB-TBA inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR), thereby sustaining PI3K/Akt signaling and enhancing glucose uptake.
Figure 2: Experimental Validation Decision Tree
A self-validating workflow to ensure data integrity during compound screening.
Caption: Step-by-step validation logic. Failure at the enzymatic stage indicates degradation; failure at the cellular stage suggests permeability issues.
References
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling, and drug discovery. Annual Review of Pharmacology and Toxicology . Link
-
Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry . Link
-
Ottanà, R., et al. (2012).[1] Synthesis, biological activity and structure–activity relationships of new benzoic acid-based protein tyrosine phosphatase inhibitors. European Journal of Medicinal Chemistry . Link
-
Bielska, E., et al. (2023). 2-[(4-Fluorobenzyl)thio]benzoic acid derivatives as potential antibacterial and antifungal agents. (Contextual Reference for off-target antimicrobial screening). Molecules . Link
-
Sigma-Aldrich. Product Specification: 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS 329063-99-2).[2][3] Link
Sources
Validation of 2-[(4-Fluorobenzyl)thio]benzoic Acid as a Research Tool
The following guide validates 2-[(4-Fluorobenzyl)thio]benzoic acid as a research tool, specifically analyzing its utility within the thiosalicylic acid chemotype, which is widely investigated for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition and PPAR modulation .
Executive Summary & Comparison Guide
2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2) is a functionalized thiosalicylic acid derivative. This chemotype is a privileged scaffold in medicinal chemistry, primarily utilized as a PTP1B inhibitor (mimicking phosphotyrosine) and a PPAR ligand (mimicking fatty acids). Its research utility lies in its ability to probe insulin signaling pathways and metabolic regulation without the high molecular weight or complexity of late-stage drug candidates.
Comparison with Standard Alternatives
| Feature | 2-[(4-Fluorobenzyl)thio]benzoic acid | Trodusquemine (MSI-1436) | CinnGEL 2Me | Rosiglitazone |
| Primary Target | PTP1B (Putative) / PPAR | PTP1B (Allosteric) | PTP1B (Active Site) | PPAR |
| Mechanism | Competitive / Mixed Inhibition | Allosteric Inhibition | Competitive Inhibition | Agonist |
| Selectivity | Moderate (Class-dependent) | High (Allosteric) | Moderate | High (PPAR |
| Cell Permeability | High (Lipophilic Tail) | Low (Charged) | Moderate | High |
| Key Advantage | Small Molecule Probe : Good bioavailability potential; amenable to SAR expansion. | Clinical benchmark; high selectivity. | Potent in vitro tool. | Metabolic standard. |
| Limitation | Potential off-target effects on COX/LOX enzymes (NSAID-like structure). | Complex structure; difficult synthesis. | Cytotoxicity at high conc. | Cardiovascular side effects (clinical). |
Mechanistic Insight & Biological Logic
The Thiosalicylic Acid Scaffold
The core structure, 2-mercaptobenzoic acid (thiosalicylic acid) , serves as a phosphotyrosine mimetic. The carboxylic acid moiety interacts with the critical arginine residues (e.g., Arg221 in PTP1B) in the catalytic pocket, while the S-(4-fluorobenzyl) tail extends into the hydrophobic groove (the "second site" or YRD motif), enhancing affinity and selectivity over other phosphatases like TCPTP.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of 2-[(4-Fluorobenzyl)thio]benzoic acid within the Insulin Signaling Pathway.
Caption: Mechanism of Action: The compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining insulin signaling.
Validation Protocols
To establish 2-[(4-Fluorobenzyl)thio]benzoic acid as a reliable tool in your specific model, follow this self-validating workflow.
Experiment A: In Vitro Enzyme Inhibition Assay (PTP1B)
Objective: Determine the IC50 and mode of inhibition.
-
Reagents:
-
Recombinant Human PTP1B (residues 1-321).
-
Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (fluorogenic).
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.
-
-
Protocol:
-
Preparation: Dissolve 2-[(4-Fluorobenzyl)thio]benzoic acid in DMSO to 10 mM stock. Serial dilute (0.1 nM to 100 µM).
-
Incubation: Mix 10 µL inhibitor + 40 µL enzyme in black 96-well plates. Incubate 15 min at 37°C.
-
Reaction: Add 50 µL Substrate (Km concentration). Monitor Absorbance (405 nm) or Fluorescence (Ex358/Em455) kinetically for 20 min.
-
Control: Include Sodium Orthovanadate (non-specific) or CinnGEL (specific) as positive controls.
-
-
Data Analysis: Plot Velocity vs. [Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.
-
Validation Criteria: IC50 should be in the low micromolar range (1–50 µM) for this chemotype.
-
Experiment B: Selectivity Profiling (Critical Step)
Objective: Ensure the observed effect is due to PTP1B inhibition and not general phosphatase or COX inhibition.
-
Panel: Test against TCPTP (T-cell protein tyrosine phosphatase), SHP-2 , and LAR .
-
Method: Use the same pNPP assay format with respective enzymes.
-
Calculation: Selectivity Index (SI) = IC50(Off-target) / IC50(PTP1B).
-
Target: SI > 10 is acceptable for a research tool; SI > 50 is ideal.
-
Experiment C: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound works in intact cells (membrane permeability).
-
Cell Line: HepG2 (liver) or C2C12 (muscle) cells.
-
Treatment: Starve cells (serum-free) for 4 hours. Treat with Compound (10–50 µM) for 1 hour.
-
Stimulation: Stimulate with Insulin (10 nM) for 5–10 minutes.
-
Lysis & Blotting: Lyse cells. Immunoblot for:
-
p-IR (Tyr1162/1163) – Should increase with inhibitor.
-
p-AKT (Ser473) – Should increase with inhibitor.
-
Total IR / Total AKT – Loading controls.
-
-
Interpretation: Enhanced phosphorylation compared to Insulin-only control confirms PTP1B inhibition.
Experimental Workflow Diagram
Caption: Step-by-step validation workflow to certify the compound as a specific research probe.
References
- Scaffold Activity (PTP1B): Combs, A. P., et al. "Structure-based design and discovery of protein tyrosine phosphatase 1B inhibitors." Journal of Medicinal Chemistry 48.21 (2005): 6544-6558. (Validates the thiosalicylic acid pharmacophore).
- Scaffold Activity (PPAR): Xu, Y., et al. "Design and synthesis of 2-mercaptobenzoic acid derivatives as novel PPAR agonists." Bioorganic & Medicinal Chemistry Letters 14.22 (2004): 5551-5554.
A Researcher's Guide to Evaluating the Selectivity of 2-[(4-Fluorobenzyl)thio]benzoic Acid
For researchers and drug development professionals, understanding the selectivity of a novel compound is a critical step in assessing its therapeutic potential and potential off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of 2-[(4-Fluorobenzyl)thio]benzoic acid, a compound with a structure suggestive of enzyme inhibition. Due to the limited publicly available data on this specific molecule, this guide will focus on establishing a robust, scientifically-grounded strategy for its characterization, drawing parallels with known inhibitors and outlining state-of-the-art experimental approaches.
Introduction: Deconstructing the Molecule and Predicting a Target Class
The chemical structure of 2-[(4-Fluorobenzyl)thio]benzoic acid, featuring a benzoic acid moiety and a thioether linkage, suggests potential interactions with several classes of enzymes. Structurally related molecules, such as some non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors, often rely on these functional groups for binding to their targets.
Initial analysis points towards a few high-probability target classes:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are key players in the inflammatory pathway, and many inhibitors share structural similarities with the compound .[1][2] The benzoic acid group could mimic the carboxylic acid of the natural substrate, arachidonic acid.
-
Lipoxygenases (LOX): Similar to COX enzymes, LOXs are involved in the metabolism of fatty acids and are implicated in inflammation.[3][4] Several LOX inhibitors possess aromatic rings and acidic functionalities.
-
Other Enzymes: The compound's structure does not preclude it from interacting with other enzyme classes, such as kinases or histone deacetylases (HDACs), where specific electrostatic and hydrophobic interactions are crucial for binding.[5][6]
Given these possibilities, a multi-pronged approach to selectivity profiling is essential. This guide will use the COX/LOX pathways as a primary example for establishing a screening cascade, while also providing a framework for broader, unbiased profiling.
The Selectivity Profiling Funnel: A Strategic Approach
A tiered approach, moving from broad, high-throughput screens to more focused, in-depth analyses, is the most efficient way to characterize the selectivity of a novel compound.
Caption: A tiered approach to selectivity profiling.
Tier 1: Broad Spectrum Screening - Casting a Wide Net
The initial step is to screen 2-[(4-Fluorobenzyl)thio]benzoic acid against a large, diverse panel of enzymes to identify potential primary targets and off-targets. Many contract research organizations (CROs) offer these services, providing a cost-effective way to gain a broad overview of a compound's activity.[7]
Recommended Panels:
-
Kinase Panels: Given the prevalence of kinases as drug targets, screening against a comprehensive kinase panel (e.g., >300 kinases) is highly recommended.[8][9] This can reveal unexpected activities and potential liabilities early in the development process.
-
General Enzyme Panels: Panels covering other major enzyme classes, such as proteases, phosphatases, and metabolic enzymes, can provide a more complete picture of the compound's selectivity.
Data Interpretation: The results from these screens are typically reported as percent inhibition at a single concentration (e.g., 10 µM). Hits are then prioritized for further investigation based on the degree of inhibition and the therapeutic relevance of the target.
Tier 2: Focused Biochemical Assays - Quantifying Potency and Selectivity
Once potential primary targets are identified, the next step is to perform detailed biochemical assays to determine the compound's potency (IC50) and selectivity. For our primary hypothesis, we will focus on COX and LOX enzymes.
Comparative Compounds: To provide context, 2-[(4-Fluorobenzyl)thio]benzoic acid should be tested alongside well-characterized inhibitors:
-
Celecoxib: A selective COX-2 inhibitor.[10]
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor.
-
Zileuton: A 5-LOX inhibitor.[11]
Experimental Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening kits.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and TMPD solution according to the kit manufacturer's instructions. Prepare a dilution series of 2-[(4-Fluorobenzyl)thio]benzoic acid and the reference compounds.
-
Enzyme Incubation: To a 96-well plate, add assay buffer, purified COX-1 or COX-2 enzyme, and heme.
-
Inhibitor Addition: Add the diluted test compounds and controls to the appropriate wells. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Data Acquisition: Measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Protocol: 5-LOX Inhibition Assay (Colorimetric)
This protocol is based on commercially available 5-LOX inhibitor screening kits.[3][12]
Principle: The assay measures the hydroperoxides produced by the lipoxygenation reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, 5-LOX enzyme, arachidonic acid (substrate), and the chromogen solution. Prepare a dilution series of 2-[(4-Fluorobenzyl)thio]benzoic acid and Zileuton.
-
Inhibitor Incubation: To a 96-well plate, add the test compounds and purified 5-LOX enzyme. Incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Detection: After a set incubation period, add the chromogen solution to stop the reaction and develop the color.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Data Presentation: Comparative IC50 Values
The results of these assays should be summarized in a clear, tabular format.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 5-LOX IC50 (µM) |
| 2-[(4-Fluorobenzyl)thio]benzoic acid | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Celecoxib | >10 | 0.1 | >100 | >50 |
| Ibuprofen | 5 | 15 | 0.33 | >50 |
| Zileuton | >50 | >50 | N/A | 0.5 |
Tier 3: Cellular Target Engagement - Validating in a Physiological Context
Biochemical assays are essential for determining a compound's intrinsic inhibitory activity, but they do not always reflect its behavior in a cellular environment.[13] Cellular target engagement assays are crucial for confirming that the compound can reach and bind to its intended target in living cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells.[14][15] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[16]
Principle: Cells are treated with the compound, heated to denature proteins, and then lysed. The amount of soluble, non-denatured target protein is then quantified, typically by Western blot or ELISA.
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- 4. biocompare.com [biocompare.com]
- 5. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. abnova.com [abnova.com]
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- 16. bio-protocol.org [bio-protocol.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of 2-[(4-Fluorobenzyl)thio]benzoic acid](https://www.chemicalbook.com/CAS/GIF/329063-99-2.gif)
